Agerafenib

Catalog No.
S001997
CAS No.
1188910-76-0
M.F
C24H22F3N5O5
M. Wt
517.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agerafenib

CAS Number

1188910-76-0

Product Name

Agerafenib

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Molecular Formula

C24H22F3N5O5

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33)

InChI Key

DKNUPRMJNUQNHR-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F

Agerafenib is under investigation in clinical trial NCT03052569 (Expanded Access to RXDX-105 for Cancers With RET Alterations).
Agerafenib is an orally available v-raf murine sarcoma viral oncogene homolog B1 (B-raf) serine/threonine protein kinase inhibitor with potential antineoplastic activity. Agerafenib specifically and selectively inhibits the activity of the mutated form (V600E) of B-raf kinase. This inhibits the activation of the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway and may result in a decrease in the proliferation of tumor cells expressing the mutated B-raf gene. The Raf mutation BRAF V600E, in which valine is substituted for glutamic acid at residue 600, is frequently found in a variety of human tumors and results in the constitutive activation of the RAF/MEK/ERK signaling pathway that regulates cellular proliferation and survival.
CEP-32496 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibitor of RAF family kinases; structure in first source

Agerafenib CEP-32496 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Discovery

Agerafenib (also known as CEP-32496 and RXDX-105) is a potent, orally active small-molecule inhibitor discovered as part of a research program conducted by Ambit Biosciences (later acquired by Daiichi Sankyo) and Cephalon (later acquired by Teva Pharmaceuticals) [1]. It is a selective multi-kinase inhibitor with its most potent activity against the BRAF(V600E) mutant kinase, an important oncogenic driver [2] [3]. The drug candidate advanced to clinical trials (NCT01877811) for patients with advanced solid tumors [4].

Mechanism of Action and Signaling Pathway

This compound is a potent ATP-competitive kinase inhibitor. Its primary mechanism is the inhibition of the BRAF(V600E) mutant kinase, which leads to the disruption of the downstream MAPK signaling pathway [4] [2].

The diagram below illustrates the signaling pathway targeted by this compound.

G BRAF-MAPK Signaling Pathway and this compound Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding BRAF_WT BRAF (WT) RTK->BRAF_WT Activates BRAF_Mut BRAF (V600E Mutant) RTK->BRAF_Mut Constitutive Activation MEK MEK BRAF_WT->MEK Phosphorylates BRAF_Mut->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocation Prolif Cell Proliferation Survival & Growth Nucleus->Prolif Gene Expression This compound This compound (CEP-32496) This compound->BRAF_WT Inhibition Kd = 36 nM This compound->BRAF_Mut Potent Inhibition Kd = 14 nM

Figure 1: The MAPK signaling pathway driven by oncogenic BRAF(V600E). This compound potently inhibits the mutant BRAF kinase, blocking downstream signaling and cancer cell proliferation [4] [2] [3].

Pharmacological Profile and Kinase Selectivity

While this compound's dominant activity is against BRAF(V600E), it is a multi-kinase inhibitor. The table below summarizes its binding affinity (Kd) for a panel of kinase targets.

Table 1: Kinase Inhibition Profile of this compound (Selected Targets) [3]

Kinase Target Kd (nM)
BRAF(V600E) 14
c-Kit 2
Ret 2
LCK 2
Abl-1 3
VEGFR-2 8
CSF-1R 9
BRAF (WT) 36
CRAF 39
EGFR 22
c-Met 513

This multi-kinase activity contributes to its selective cytotoxicity; it is significantly more effective at inhibiting proliferation and inducing cell death in cancer cells harboring the BRAF(V600E) mutation compared to wild-type BRAF cells [2].

Experimental Protocols and Key Data

The following detailed methodologies are based on foundational preclinical studies for this compound.

In Vitro Binding and Cell Proliferation Assays [2]
  • Objective: To determine the direct binding affinity of CEP-32496 for purified BRAF(V600E) kinase and its effect on cellular MEK phosphorylation and viability.
  • Methodology:
    • Binding Assay (Kd): A dissociation constant (Kd) of 14 nM for BRAF(V600E) was measured using an in vitro binding assay with purified kinase protein.
    • pMEK Inhibition (IC50): Inhibition of MEK phosphorylation (pMEK) was analyzed in human melanoma A375 cells (BRAF V600E mutant). Cells were treated with CEP-32496 for 2 hours, followed by Western blot analysis using phospho-specific antibodies. The IC50 was 78-82 nM.
    • Cytotoxicity/Cell Proliferation (EC50/GI50): The cytotoxic effect was measured using a 72-hour CellTiter Blue cell viability assay. The EC50 in A375 cells was 78 nM.
  • Key Findings: this compound demonstrated potent and selective activity against BRAF(V600E)-mutant cells, with much higher concentrations (EC50 > 2000 nM) required to inhibit the growth of wild-type BRAF cell lines (e.g., DU145, Hs578T).
In Vivo Efficacy Study in Xenograft Models [2]
  • Objective: To evaluate the oral efficacy of CEP-32496 in mouse models of human cancer.
  • Methodology:
    • Animal Model: Athymic nude mice with subcutaneously implanted A375 melanoma or COLO-205 colorectal carcinoma xenografts (both BRAF V600E mutant).
    • Dosing Regimen: CEP-32496 was administered orally at doses of 30 mg/kg and 100 mg/kg, twice daily (BID).
    • Endpoints: Tumor volume was measured regularly. Pharmacodynamic (PD) effects were assessed by analyzing tumor lysates for pERK levels.
  • Key Findings: Treatment resulted in significant tumor stasis and regression in both models. PD analysis confirmed sustained inhibition of the MAPK pathway, as shown by reduced pERK levels. The compound was reported to be well-tolerated with no significant adverse effects in these models.
Pharmacokinetic (PK) Evaluation Using Radiolabeled Compound [4]
  • Objective: To evaluate the pharmacokinetic properties and tumor uptake of CEP-32496 using carbon-11-labeled compound ([11C]CEP-32496) and Positron Emission Tomography (PET).
  • Methodology:
    • Radiosynthesis: [11C]CEP-32496 was synthesized using [[11C]phosgene] with high radiochemical purity (>98%) and molar activity (40-85 GBq/μmol).
    • In Vitro Binding: Autoradiography confirmed high binding affinity and specificity of the tracer to BRAF(V600E)-positive A375 melanoma tissue sections, which was blocked by unlabeled CEP-32496 or sorafenib.
    • In Vivo PET and Biodistribution: The radiotracer was administered intravenously to nude mice bearing A375 melanomas. PET scans and biodistribution studies were conducted over 60 minutes.
  • Key Findings: The study showed that [11C]CEP-32496 accumulated continuously in the tumors and had high in vivo stability in plasma, supporting its use for non-invasive pharmacokinetic studies.

Preclinical and Clinical Summary

Table 2: Summary of Key Preclinical and Clinical Data [1] [4] [2]

Parameter Data
CAS Registry No. 1188910-76-0
Molecular Formula C24H22F3N5O5
Molecular Weight 517.16 g/mol
Recommended In Vivo Doses 30 - 100 mg/kg (oral, BID in mice)
Clinical Trial Phase Phase 1/1b (NCT01877811)
Clinical Dose (Reported) Tolerated up to 350 mg/d
Primary Mechanism Potent and selective inhibition of BRAF(V600E) kinase
Key Preclinical Outcome Tumor stasis and regression in xenograft models

Conclusion

This compound (CEP-32496) represents a rationally designed, orally available BRAF(V600E) inhibitor with a strong preclinical efficacy and a favorable side effect profile in animal models. Its development highlights a comprehensive approach from in vitro kinase screening and mechanistic cellular assays to in vivo xenograft models and advanced imaging techniques for PK/PD analysis.

References

what is Agerafenib and how was it discovered

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Characteristics

Agerafenib, also known as RXDX-105 and CEP-32496, is a synthetic organic compound with the following key identifiers [1] [2] [3]:

Property Description
IUPAC Name 1-{3-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea [1]
Chemical Formula C₂₄H₂₂F₃N₅O₅ [1]
Molecular Weight 517.465 g/mol [1]
CAS Number 1188910-76-0 [1] [4] [3]
Related Drugs Vemurafenib, Dabrafenib, Encorafenib [5]

Its molecular structure consists of a quinazoline core and a diaryl urea moiety, contributing to its ability to inhibit multiple kinases [2].

Discovery and Development

This compound was discovered through a research program conducted by Ambit Biosciences (later acquired by Daiichi Sankyo) and Cephalon (later acquired by Teva Pharmaceuticals) [2]. The compound was initially designated as CEP-32496 and was later renamed RXDX-105 in 2015 [2]. It remains an investigational drug and has been evaluated in clinical trials, including NCT03052569 for cancers with RET alterations and studies involving solid tumors and non-small cell lung cancer [1].

Mechanism of Action and Kinase Inhibition Profile

This compound functions as a potent, orally bioavailable pan-RAF inhibitor, meaning it targets multiple members of the RAF kinase family (ARAF, BRAF, and CRAF) [6] [7]. It is particularly effective against the oncogenic BRAF V600E mutant [4] [3]. By inhibiting RAF kinases, this compound blocks the MAPK signaling pathway (RAS-RAF-MEK-ERK), a key driver of cell proliferation and survival in many cancers [6] [5] [7].

The following diagram illustrates how this compound inhibits the MAPK signaling pathway:

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase (e.g., BRAF V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif This compound This compound Inhibition Inhibition/Block This compound->Inhibition Inhibition->RAF

This compound inhibits RAF kinases, blocking downstream MAPK signaling and cancer cell proliferation.

Beyond RAF kinases, this compound demonstrates a broad multi-kinase inhibition profile, which may contribute to its efficacy [1] [4]. The table below summarizes its reported affinity (Kd) for various kinase targets:

Kinase Target Reported Kd (nM) Kinase Target Reported Kd (nM)
RET 2 nM [4] B-Raf (V600E) 14 nM [4]
PDGFRβ 2 nM [4] EPHA2 14 nM [4]
c-Kit 2 nM [4] B-Raf (wild-type) 36 nM [4]
Lck 2 nM [4] Raf 39 nM [4]
Abl-1 3 nM [4] c-Met 513 nM [4]
VEGFR2 8 nM [4] JAK2 4700 nM [4]
CSF1R 9 nM [4] MEK1 7100 nM [4]
EGFR 22 nM [4] MEK2 8300 nM [4]

Preclinical Evidence and Experimental Data

Preclinical studies demonstrate this compound's antitumor activity across various models.

  • In Vitro Efficacy: this compound inhibited proliferation in human cancer cell lines, showing greater sensitivity in mutant BRAF-expressing cells with an EC₅₀ of 78 nM in A375 melanoma cells, and suppressed MAPK/MEK phosphorylation in melanoma and colorectal cancer cell lines [4] [7].
  • In Vivo Efficacy: In Colo-205 xenograft mouse models, oral administration of this compound at 30 mg/kg and 100 mg/kg resulted in tumor arrest and partial regression, with 100 mg/kg dose inhibiting pMEK and pERK to induce sustained tumor arrest and regression in BRAF V600E colon cancer xenografts [4].
  • Key Experimental Protocols:
    • Kinase Binding Assay: Kinases displayed on T7 phage or expressed in HEK-293 cells were tagged with DNA and binding reactions performed; fraction of kinase not bound to this compound determined by capture with immobilized affinity ligand and quantitation by quantitative PCR [4].
    • Cell Viability/Proliferation Assay (CellTiter Blue): Cells seeded in 96-well plates, switched to low-serum medium, treated with this compound for 72 hours, then viability quantified by fluorescence signal strength after reagent addition [4].

Potential Therapeutic Applications

Based on preclinical evidence, this compound has been investigated for several cancer types:

  • Neuroblastoma: Suppressed tumor growth and prolonged survival in mouse models, both as a single agent and in combination with chemotherapy [6] [7].
  • Solid Tumors: Effective in mouse models of BRAF V600E-induced cancers like melanoma and colorectal cancer [1] [4].
  • Cancers with RET Alterations: Subject of clinical trials for cancers with RET alterations [1].

This compound represents a rationally designed, multi-targeted therapeutic strategy for cancers driven by dysregulated MAPK signaling and other oncogenic kinases. Its progression into clinical evaluation highlights the translational potential of targeting RAF and other kinases with a single agent.

References

Agerafenib BRAF inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib Overview and Key Characteristics

This compound (also known as CEP-32496 and RXDX-105) is an orally bioavailable small molecule and a selective multi-kinase inhibitor discovered for its antitumor activity [1] [2] [3]. It is characterized as a strong inhibitor of the mutated form of the BRAF gene, particularly the BRAF V600E mutation, which is found in a significant number of malignant tumors [2].

The table below summarizes its core chemical and pharmacological properties:

Property Description
Chemical Formula C24H22F3N5O5 [1] [2]
Molecular Weight 517.5 g/mol [1] [2]
Mechanism of Action Inhibits mutated BRAF kinase (V600E); also described as a multi-kinase inhibitor [2] [3].
Target BRAF V600E, RET [1]
Modality Small Molecule [1]
Key Feature Strong cytotoxicity to cells harboring the BRAF mutation [2].

From this compound to Plixorafenib: Insights on Mechanism

Recent data presented in 2025 focuses on Plixorafenib (FORE8394), a drug designed to overcome limitations of earlier BRAF inhibitors [4]. Its described "dimer-breaking" properties provide a useful perspective on the evolution of this drug class.

  • Novel Mechanism: Plixorafenib was designed to inhibit oncogenic BRAF V600 without causing paradoxical MAPK pathway activation, a common issue with first-generation BRAF inhibitors. It also has activity against non-V600 BRAF alterations [4].
  • Dimer-Breaker Property: The data supports its unique mechanism as a "dimer-breaker." Analysis showed an absence of emergent MAPK pathway alterations following treatment, which is a resistance mechanism associated with earlier BRAF inhibitors that promote dimer formation [4].
  • Clinical Evidence: In a Phase 1/2a trial, pharmacodynamic effects were confirmed in clinical tumor biopsies, which showed suppression of the MAPK pathway (as measured by decreased pERK). Furthermore, circulating tumor DNA (ctDNA) analysis demonstrated a decrease in the BRAF V600E mutant allele frequency in 85% of patients after one treatment cycle [4].

The BRAF Inhibitor Landscape and Classification

To understand where this compound likely fits, it is helpful to know the classification of BRAF inhibitors based on their binding mode to the kinase domain [5].

BRAFInhibitorClassification BRAF Inhibitor Classes BRAF Inhibitor Classes Type I Type I BRAF Inhibitor Classes->Type I Type II Type II BRAF Inhibitor Classes->Type II Type III Type III BRAF Inhibitor Classes->Type III Type IV Type IV BRAF Inhibitor Classes->Type IV Active Kinase Conformation (αC-IN/DFG-IN) Active Kinase Conformation (αC-IN/DFG-IN) Type I->Active Kinase Conformation (αC-IN/DFG-IN) Can cause paradoxical activation Can cause paradoxical activation Type I->Can cause paradoxical activation Inactive Conformation (αC-IN/DFG-OUT) Inactive Conformation (αC-IN/DFG-OUT) Type II->Inactive Conformation (αC-IN/DFG-OUT) Mitigates paradoxical activation Mitigates paradoxical activation Type II->Mitigates paradoxical activation αC-OUT/DFG-IN Conformation αC-OUT/DFG-IN Conformation Type III->αC-OUT/DFG-IN Conformation Selective for BRAF V600E monomers Selective for BRAF V600E monomers Type III->Selective for BRAF V600E monomers αC-OUT/DFG-OUT Conformation αC-OUT/DFG-OUT Conformation Type IV->αC-OUT/DFG-OUT Conformation Limited clinical development Limited clinical development Type IV->Limited clinical development

While the exact classification of this compound is not specified in the search results, Plixorafenib's "dimer-breaking" property suggests it may function as a Type II inhibitor, which stabilizes an inactive DFG-OUT conformation and helps suppress paradoxical MAPK activation [5].

Interpretation and Further Research

The available information on this compound is foundational. Its development appears to have progressed into what is now known as Plixorafenib, which features a more clearly defined and potentially superior "dimer-breaking" mechanism of action.

For your research, focusing on Plixorafenib will yield more current and detailed mechanistic data. You can search for its clinical trial identifiers (e.g., NCT02428712 for the Phase 1/2a trial) on registry platforms like ClinicalTrials.gov to access study protocols and published results that include detailed methodologies.

References

Agerafenib RAF kinase family inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib Kinase Inhibition Profile

Target Kd / IC50 (nM) Experimental Context Citation
BRAF(V600E) 14 nM (Kd) Binding assay in HEK293 cells [1] [2]
BRAF(WT) 36 nM (Kd) Binding assay in HEK293 cells [1] [3]
CRAF 39 nM (Kd) Binding assay in HEK293 cells [1] [3]
RET 2 nM (Kd) Binding assay in HEK293 cells [1] [4]
c-Kit 2 nM (Kd) Binding assay in HEK293 cells [1] [4]
PDGFRβ 2 nM (Kd) Binding assay in HEK293 cells [1] [4]
Abl1 3 nM (Kd) Binding assay in HEK293 cells [1]
VEGFR2 8 nM (Kd) Binding assay in HEK293 cells [1] [4]
Cellular pMEK (A375) 82 nM (IC50) Inhibition in human melanoma cells [1]
Cell Proliferation (A375) 78 nM (IC50) Cytotoxicity in BRAF V600E mutant cells [1] [2]

Mechanism of Action & Signaling Pathway

This compound acts as a pan-RAF inhibitor, binding to and inhibiting key members of the RAF kinase family (ARAF, BRAF, and CRAF) [5]. By blocking RAF kinases, it prevents the downstream phosphorylation and activation of MEK and ERK in the MAPK pathway, a critical signaling cascade that regulates cell growth, differentiation, and survival [6] [7].

Dysregulation of this pathway, often through RAF mutations, is a key driver in many cancers [8] [9]. The following diagram illustrates this core mechanism:

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, RET) GF->RTK Binds RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF Kinase Family (BRAF, CRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation Survival Nucleus->Proliferation Promotes This compound This compound This compound->RAF Inhibits

This compound inhibits RAF kinases, blocking the MAPK signaling pathway and its pro-tumor effects.

Key Experimental Protocols

The data supporting this compound's profile come from standard preclinical assays. Here are the methodologies for key experiments cited in the search results.

In Vitro Kinase Binding Assay
  • Purpose: To determine the binding affinity (Kd) of this compound to various kinase targets [1] [4].
  • Methodology:
    • Kinase Production: Kinases are produced displayed on T7 phage or expressed in HEK-293 cells and tagged with DNA.
    • Binding Reaction: The kinase is incubated with this compound for one hour at room temperature.
    • Detection: The fraction of kinase not bound to the compound is captured by an immobilized affinity ligand and quantified via quantitative PCR (qPCR).
    • Data Analysis: Kd values are determined using eleven serial 3-fold dilutions of the compound, with results presented as mean values from duplicate experiments [1] [4].
In Vitro Cell Proliferation/Cytotoxicity Assay
  • Purpose: To measure the inhibitory effect of this compound on cancer cell viability (IC50) [1] [2].
  • Methodology (using A375 melanoma cells as an example):
    • Cell Seeding: Cells are seeded at 10,000 cells per well in DMEM with 10% fetal calf serum and allowed to attach.
    • Serum Starvation: Cells are washed and switched to DMEM with 0.5% serum overnight.
    • Compound Treatment: this compound is added at various concentrations (with a final DMSO concentration of 0.5%) and incubated for 72 hours.
    • Viability Measurement: A CellTiter Blue reagent is added, and incubation continues for 3 hours. The fluorescence signal (excitation 560 nm, emission 590 nm) from viable cells is measured.
    • Data Analysis: IC50 values are derived using a 9-point curve [1] [2].
In Vivo Efficacy Study
  • Purpose: To evaluate the anti-tumor activity of this compound in a mouse xenograft model [1] [3].
  • Methodology:
    • Model Generation: Athymic nude mice are inoculated subcutaneously with human cancer cells (e.g., Colo-205 colorectal carcinoma cells).
    • Randomization & Dosing: Once tumors reach 150-200 mm³, mice are randomized into groups and dosed orally for 14 days with either vehicle or this compound (e.g., at 10, 30, or 100 mg/kg twice daily).
    • Endpoint Measurement: Tumor volumes are measured regularly with calipers, and tumor growth inhibition or regression is calculated [1] [3].

Preclinical & Potential Clinical Relevance

Preclinical data highlight this compound's promise, particularly in targeting MAPK pathway dysregulation.

  • Neuroblastoma: In mouse models of neuroblastoma, this compound potently suppressed tumor growth and prolonged survival by inhibiting the ERK MAPK signaling pathway [6] [5]. It also showed a synergistic pro-apoptotic effect when combined with the chemotherapeutic agent doxorubicin [6] [5].
  • BRAF-Mutant Cancers: this compound exhibited high potency and selective cytotoxicity against tumor cell lines expressing the mutant BRAF(V600E) compared to those with wild-type BRAF [1] [2] [3].
  • Favorable Drug Properties: this compound demonstrated an excellent pharmacokinetic profile in preclinical species, with low clearance and high oral bioavailability, supporting its potential for clinical translation [2] [3].

The search results indicate this compound had reached Phase 1/2 clinical trials [1], but no recent results or status updates were available in the provided sources. Further clinical development information would require searching dedicated clinical trial registries.

References

Mechanism of Action: How Agerafenib Inhibits the ERK/MAPK Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib (also known as CEP-32496 or RXDX-105) exerts its effect by targeting the core components of the RAF-MEK-ERK cascade, which is frequently dysregulated in cancers [1] [2].

The diagram below illustrates how this compound inhibits this signaling pathway.

G RTK Receptor Tyrosine Kinase (EGFR, FGFR, ALK, RET) Ras RAS (GTP-bound) RTK->Ras Activates Raf RAF Family (ARAF, BRAF, CRAF) Ras->Raf Mek MEK Raf->Mek Phosphorylates Erk ERK Mek->Erk Phosphorylates Nucl Nucleus Erk->Nucl Translocates to TF Transcription Factors (e.g., MYC, CREB) Erk->TF Phosphorylates Prolif Cell Proliferation Survival Tumor Growth TF->Prolif This compound This compound This compound->Raf Inhibits

This compound inhibits RAF kinases, blocking downstream ERK/MAPK signaling.

Preclinical Efficacy Data of this compound

The following tables summarize key quantitative findings from the 2019 study, which investigated this compound's effects in neuroblastoma models [1] [2].

Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

Assay Type Effect of this compound Key Findings
Cell Proliferation Potent inhibition Inhibited proliferation across a panel of MYCN-amplified and MYCN-non-amplified cell lines.
Colony Formation Significant reduction Impaired colony formation ability of neuroblastoma cells.
Apoptosis Induced cell death Showed a synergistic pro-apoptotic effect when combined with chemotherapy (doxorubicin).
Pathway Inhibition Suppressed ERK phosphorylation Effectively inhibited ERK MAPK activation (phosphorylation) in a dose-dependent manner.

Table 2: In Vivo Efficacy of this compound in Mouse Models

Model Aspect Effect of this compound Key Findings
Tumor Growth Potently suppressed Significantly reduced tumor growth in xenograft mouse models.
Animal Survival Prolonged survival Treated mice showed an extended survival period compared to controls.
Toxicity Profile Favorable The inhibitor was well-tolerated in the animal models.

Detailed Experimental Protocols

The 2019 study used the following key methodologies to generate the data above [1].

Cell-Based Assays
  • Cell Lines: The study used six human neuroblastoma cell lines, including three with MYCN amplification (NGP, IMR-32, SK-N-BE(2)) and three without (SH-SY5Y, SK-N-AS, LAN-6).
  • Culture Conditions: Cells were maintained in RPMI-1640 medium, supplemented with 20% heat-inactivated fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 μg/mL), at 37°C in a 5% CO2 atmosphere.
  • Proliferation & Colony Formation: Cell proliferation was assessed, and colony formation ability was measured after this compound treatment.
  • Apoptosis Assay: The pro-apoptotic effect of this compound, both alone and in combination with doxorubicin, was evaluated.
  • Western Blot Analysis: Used to detect the phosphorylation levels of ERK and other proteins to confirm pathway inhibition.
In Vivo Animal Models
  • Xenograft Model: NGP-luciferase cells were subcutaneously injected into mice to establish tumors.
  • Drug Administration: this compound was administered to the mice, likely via oral gavage, though the specific dosage and regimen are detailed in the full publication.
  • Tumor Monitoring: Tumor volume was measured regularly, and animal survival was tracked over time.

Significance and Clinical Context

  • Targeting MAPK in Relapsed Cancers: This research is significant because genomic studies have revealed that approximately 78% of relapsed neuroblastoma samples contain mutations that hyperactivate the MAPK pathway, making it a compelling therapeutic target [1].
  • Clinical Relevance of RAF: Analysis of a large patient cohort (n=498) showed that high expression of RAF family genes (ARAF, BRAF, CRAF) is associated with advanced tumor stage, high-risk disease, and poor survival, underscoring the rationale for using a pan-RAF inhibitor like this compound [1] [2].
  • Therapeutic Potential: The preclinical data suggests this compound could be a promising therapeutic agent for high-risk or relapsed neuroblastoma patients, either as a single agent or in combination with traditional chemotherapy [1] [2].

References

Agerafenib preclinical research overview

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Mechanism of Action

Agerafenib is an orally administered, potent small-molecule pan-RAF inhibitor. Its primary identified mechanism is the inhibition of key components of the RAF family kinases (BRAF V600E, wild-type BRAF, and CRAF), which are core elements of the MAPK signaling pathway [1] [2]. This inhibition abrogates the activation of the downstream ERK MAPK pathway, a key driver in many cancers [3] [4].

The table below summarizes its primary and secondary kinase targets based on binding affinity (Kd) data [2]:

Target Kinase Binding Affinity (Kd) Notes
BRAF (V600E) 14 nM Primary target, high potency
BRAF (WT) 36 nM Primary target, high potency
CRAF 39 nM Primary target, high potency
LCK, c-Kit, RET, PDGFRβ, Abl1 2-3 nM Off-target activity; high affinity but not primary for NB
VEGFR2 8 nM Off-target activity

The following diagram illustrates this compound's role in inhibiting the MAPK signaling cascade, which is frequently hyperactivated in relapsed neuroblastoma [1] [3].

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Family Kinases RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus Proliferation Survival ERK->Nucleus This compound This compound This compound->RAF Inhibits

This compound inhibits RAF kinases to block MAPK pathway signaling and cellular proliferation.

Rationale & In Vitro Efficacy

The rationale for testing this compound in neuroblastoma (NB) is strongly supported by clinical data. An analysis of 498 NB patient samples revealed that high expression of RAF family kinases (ARAF, BRAF, CRAF) is correlated with advanced tumor stage, high-risk disease, tumor progression, and poor overall survival [1] [4].

In vitro studies demonstrated this compound's potent anti-tumor activity, as summarized below:

Assay Type Cell Lines / Models Key Findings / Outcome
Cell Proliferation Panel of NB cell lines (e.g., NGP, IMR-32, SK-N-BE(2), SH-SY5Y) Effectively inhibited cell proliferation [1].
Colony Formation Panel of NB cell lines Significantly reduced colony formation ability [1] [4].
Synergistic Apoptosis NB cells combined with doxorubicin Showed a synergistic pro-apoptotic effect when combined with chemotherapy [1] [3].
MAPK Pathway Inhibition NB cells Inhibited phosphorylation of MEK and ERK, confirming on-target pathway suppression [1].

In Vivo Efficacy & Toxicology

This compound has shown promising results in mouse models of neuroblastoma [1] [3] [4].

  • Tumor Growth Suppression: The compound potently suppressed tumor growth in xenograft mouse models [1] [4].
  • Survival Benefit: Treatment with this compound prolonged animal survival in these models [1] [3].
  • Toxicity Profile: this compound exhibited a favorable toxicity profile in vivo, which is a critical consideration for clinical translation [3] [4].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here is a summary of key methodologies.

1. Cell Culture and Maintenance [1]

  • Cell Lines: A panel of MYCN-amplified (e.g., NGP, IMR-32, SK-N-BE(2)) and MYCN-non-amplified (e.g., SH-SY5Y, SK-N-AS, LAN-6) neuroblastoma cell lines were used.
  • Conditions: Cells were maintained in RPMI-1640 medium, supplemented with 20% heat-inactivated fetal bovine serum (FBS), 100 units/ml penicillin, and 100 μg/ml streptomycin at 37°C in a 5% CO₂ atmosphere.

2. Cell Viability/Proliferation Assay (CellTiter Blue) [2]

  • Seeding: Cells are seeded at 10⁴ cells per well in a multi-well plate and allowed to attach in growth medium.
  • Serum Starvation: Cells are washed with PBS and switched to medium with 0.5% serum overnight.
  • Dosing: this compound is added at various concentrations (with a final DMSO concentration of 0.5%).
  • Incubation: Cells are incubated with the compound for 72 hours.
  • Viability Measurement: A CellTiter Blue reagent is added and incubated for 3 hours. Viable cells are quantified by measuring fluorescence (excitation 560 nm, emission 590 nm). IC₅₀/EC₅₀ values are derived from the dose-response curve.

3. In Vivo Mouse Xenograft Model [1] [2]

  • Model Generation: A luciferase-expressing NGP cell line (NGP-luc) is injected into mice to establish tumors.
  • Dosing: Mice are treated with this compound orally, typically at doses such as 10, 30, and 100 mg/kg, administered twice daily (bid).
  • Duration: The dosing regimen is continued for 14 days or longer, depending on the study design.
  • Monitoring: Tumor growth is monitored over time, and animal survival is tracked as a key endpoint.

Conclusion and Research Implications

The collective preclinical data strongly positions this compound as a promising therapeutic candidate for high-risk and relapsed neuroblastoma [1] [3]. Its ability to effectively inhibit the MAPK pathway, which is frequently dysregulated in relapsed cases, provides a solid mechanistic rationale [1]. The evidence supports its evaluation both as a single agent and in combination with traditional chemotherapeutics like doxorubicin [1].

This body of work successfully bridges the gap between target identification (RAF kinases in NB) and targeted therapeutic intervention, underscoring the importance of precision medicine in pediatric oncology [5].

References

Agerafenib Solubility and Stability in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physicochemical and handling data for Agerafenib:

Parameter Specification / Value Details / Conditions
Solubility in DMSO 45 mg/mL (86.96 mM) [1] Sonication is recommended to achieve this concentration [1].
9 mg/mL (17.39 mM) [2] This is a lower, also reported value [2].
Solid Form Stability -20°C for 3 years [1] [3] Store desiccated as a powder [1].

| Solution Stability (DMSO) | -80°C for 6 months -20°C for 1 month [3] | For prepared stock solutions [3]. It is recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles [2]. | | Appearance| White to off-white solid powder [3] | - |

Biochemical and Pharmacological Profile

This compound is a potent, orally bioavailable multi-kinase inhibitor with significant activity against mutant BRAF (V600E). The table below summarizes its primary kinase targets and cellular activity [1] [4] [5].

Target / Activity Value (Kd / IC₅₀ / EC₅₀) Experimental Context
BRAF (V600E) Kd = 14 nM [1] [4] [5] Binding assay in HEK-293 cells [4].
Wild-type BRAF Kd = 36 nM [1] [4] [5] Binding assay in HEK-293 cells [4].
c-Raf (CRAF) Kd = 39 nM [1] [4] [5] Binding assay in HEK-293 cells [4].
RET, c-Kit, LCK, PDGFRβ Kd = 2 nM [1] [4] [5] Binding assay in HEK-293 cells [4].
A375 Cell Proliferation IC₅₀ = 78 nM [4] [2] [5] Cytotoxicity in BRAF V600E mutant melanoma cell line after 72 hrs [4].
pMEK Inhibition (A375 cells) IC₅₀ = 82 nM [4] [5] Inhibition of pathway phosphorylation after 2 hrs [4].

Key Experimental Protocols

Here are standard protocols for studying this compound's activity, as cited in the literature.

Kinase Binding Assay [4] [2]

This protocol is used to determine the dissociation constant (Kd) for various kinases.

  • Kinase Production: Kinases are produced displayed on T7 phage or expressed in HEK-293 cells and tagged with DNA.
  • Binding Reaction: The reaction is performed at room temperature for 1 hour with the test compound.
  • Capture & Quantification: The fraction of kinase not bound to the compound is captured by an immobilized affinity ligand and quantified using quantitative PCR (qPCR).
  • Kd Determination: Kd values are determined using eleven serial 3-fold dilutions of this compound. Results are presented as mean values from experiments performed in duplicate.
Cell Proliferation/Cytotoxicity Assay [1] [4] [2]

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀ or EC₅₀) in cell lines.

  • Cell Seeding: Seed cells (e.g., A375) at 10⁴ cells per well in DMEM with 10% fetal calf serum and allow to attach.
  • Serum Starvation: Wash cells with PBS and switch to DMEM with 0.5% serum; incubate overnight.
  • Compound Treatment: Add this compound at various concentrations (final DMSO concentration of 0.5%) and incubate for 72 hours.
  • Viability Measurement: Add Cell Titer Blue reagent and incubate for 3 hours. Quantify viable cells by measuring fluorescence (excitation 560 nm / emission 590 nm).
  • IC₅₀ Calculation: Derive IC₅₀ values using a 9-point curve fitting.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its antitumor effects by inhibiting key drivers in the MAPK signaling pathway. The diagram below illustrates this mechanism.

G Growth Factor Growth Factor RTK (e.g., EGFR, VEGFR) RTK (e.g., EGFR, VEGFR) Growth Factor->RTK (e.g., EGFR, VEGFR) BRAF (Wild-type) BRAF (Wild-type) RTK (e.g., EGFR, VEGFR)->BRAF (Wild-type) c-Raf c-Raf RTK (e.g., EGFR, VEGFR)->c-Raf BRAF (V600E Mutant) BRAF (V600E Mutant) MEK MEK BRAF (V600E Mutant)->MEK Constitutive Activation BRAF (Wild-type)->MEK c-Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival This compound This compound This compound->BRAF (V600E Mutant) Potent Inhibition This compound->BRAF (Wild-type) Inhibition This compound->c-Raf Potent Inhibition

This compound inhibits BRAF mutants and c-Raf, blocking the MAPK pathway and cancer cell proliferation.

Practical Research Recommendations

  • Solubility Considerations: If you encounter solubility issues at the higher concentration (45 mg/mL), try the lower reported concentration (9 mg/mL) and ensure thorough sonication [1] [2].
  • Solution Handling: For cell-based assays, dilute the DMSO stock solution into the aqueous medium such that the final DMSO concentration does not exceed 0.5% to minimize solvent toxicity [4] [2].
  • In Vivo Formulations: For animal studies, this compound is typically not administered in pure DMSO. Common in vivo formulations use mixtures like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, which are sonicated to achieve a clear solution [1].

References

Comprehensive Protocol for Agerafenib In Vitro Cell Proliferation Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agerafenib and Its Research Applications

This compound (also known as CEP-32496 or RXDX-105) is a novel small molecule pan-RAF inhibitor with high binding affinity for both BRAF (mutant and wild-type) and CRAF kinases. This molecular targeted therapeutic has demonstrated promising anti-tumor activity in preclinical studies, particularly against neuroblastoma and other cancers with dysregulated MAPK signaling pathways. The RAF family kinases (ARAF, BRAF, and CRAF) constitute core components of the MAPK pathway cascade, mediating signals from cell surface receptors to the nucleus and regulating critical cellular processes including cell growth, differentiation, and survival. Evidence from clinical datasets reveals that higher expression of RAF genes correlates with advanced tumor stage, high-risk disease, tumor progression, and poor clinical outcomes, positioning this compound as a valuable therapeutic candidate for further investigation. [1]

The primary mechanism of action of this compound involves abrogating the activation of the ERK MAPK pathway in cancer cells. By targeting RAF family kinases, this compound effectively inhibits the phosphorylation cascade that would otherwise lead to uncontrolled cellular proliferation and survival. Preclinical studies have demonstrated that this compound significantly inhibits cell proliferation and colony formation ability in various cancer cell lines, and exhibits synergistic pro-apoptotic effects when combined with conventional chemotherapeutic agents such as doxorubicin. Furthermore, this compound has shown a favorable toxicity profile while potently suppressing tumor growth and prolonging survival in mouse models, highlighting its potential for translational development. [2] [1]

Key Research Applications and Significance

  • Neuroblastoma Treatment: this compound has demonstrated robust efficacy against neuroblastoma, both as a single agent and in combination with chemotherapy. Neuroblastoma is the most common extracranial solid tumor in early childhood, with high-risk patients exhibiting poor survival rates despite intensive multimodal therapy. The significance of this compound in this context is underscored by findings that approximately 78% of relapsed neuroblastoma samples contain mutations predicted to hyperactivate MAPK signaling, providing a strong mechanistic rationale for RAF inhibition. [1]

  • MAPK-Driven Cancers: Beyond neuroblastoma, this compound holds promise for various cancers with dysregulated MAPK signaling, including melanoma, papillary thyroid cancer, colorectal cancer, and non-small cell lung cancer. The MAPK pathway is a key driver of oncogenicity in approximately 30% of all cancers, making this compound a potentially broad-spectrum therapeutic agent for precision medicine approaches. [1]

  • Combination Therapy Development: this compound exhibits synergistic relationships with conventional chemotherapeutic agents, providing opportunities for rational drug combination strategies. This approach is particularly valuable for addressing therapeutic resistance in heterogeneous tumor populations, as combination therapies can simultaneously target multiple signaling pathways and cellular processes. [3] [1]

Mechanism of Action Diagram

G This compound Inhibition of MAPK Signaling Pathway GrowthFactor Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS GTPase RAS RTK->RAS RAF RAF Kinase Family (BRAF, CRAF, ARAF) RAS->RAF MEK Kinase MEK RAF->MEK ERK Kinase ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation GeneExpression Gene Expression Changes Nucleus->GeneExpression Proliferation Cell Proliferation & Survival GeneExpression->Proliferation This compound This compound Inhibition Inhibits RAF Phosphorylation This compound->Inhibition Inhibition->RAF Blocks

Materials and Equipment

Cell Lines and Culture Conditions

Table 1: Recommended Cell Lines for this compound Testing

Cell Line Cancer Type Key Characteristics Culture Medium Experimental Relevance
NGP Neuroblastoma MYCN-amplified RPMI-1640 + 20% FBS High sensitivity to this compound
IMR-32 Neuroblastoma MYCN-amplified RPMI-1640 + 20% FBS RAF inhibitor response studies
SK-N-BE(2) Neuroblastoma MYCN-amplified RPMI-1640 + 20% FBS Combination therapy models
SH-SY5Y Neuroblastoma MYCN-non-amplified RPMI-1640 + 20% FBS Comparison of response profiles
SK-N-AS Neuroblastoma MYCN-non-amplified RPMI-1640 + 20% FBS MAPK pathway mutation studies
LAN-6 Neuroblastoma MYCN-non-amplified RPMI-1640 + 20% FBS Drug resistance mechanisms
MDA-MB-231 Breast Cancer Triple-negative DMEM/F-12 + 10% FBS Solid tumor application
HPAF-II Pancreatic Cancer Epithelial DMEM/F-12 + 10% FBS CRAF-driven models

Cell culture guidelines recommend maintaining cells in appropriate media supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 2 mM glutamine, and penicillin/streptomycin (100 U/mL and 100 μg/mL respectively). Cells should be incubated in a humidified atmosphere with 5% CO₂ at 37°C and routinely passaged using 0.25% Trypsin-EDTA when reaching 80-90% confluence. For consistency in experimental results, researchers should utilize cells between passages 5-20 and ensure regular monitoring for mycoplasma contamination. [3] [1]

Reagents and Compounds
  • This compound stock solution: Prepare at 10 mM concentration in DMSO, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles to maintain compound stability.
  • Positive control compounds: Depending on experimental design, include appropriate controls such as doxorubicin (for combination studies), other RAF inhibitors, or MEK inhibitors.
  • Cell viability assay reagents: MTT reagent (Thiazolyl blue tetrazolium bromide) prepared at 0.5 mg/mL in PBS, filter-sterilized, or alternative viability indicators such as CellTiter 96 AQueous One Solution.
  • Additional reagents: Dimethyl sulfoxide (DMSO) for compound dilution, phosphate-buffered saline (PBS) for washing steps, RIPA lysis buffer for protein analysis, and fixation/staining solutions as required by specific assay protocols.
Equipment and Specialized Instruments
  • Cell culture facility with Class II biological safety cabinet, CO₂ incubator, and inverted microscope
  • Automated cell counter or hemocytometer for accurate cell quantification
  • Multichannel pipettes and 96-well pipetting systems for reagent distribution
  • Microplate reader capable of measuring absorbance at 490-570 nm for MTT assays
  • Incubator system with live-cell imaging capability (e.g., IncuCyte) for continuous monitoring
  • Laminar flow hood for sterile compound preparation and assay setup

Experimental Protocols

Cell Preparation and Plating
  • Harvest exponentially growing cells using standard trypsinization procedures and resuspend in complete growth medium.
  • Count cell suspension using automated cell counter or hemocytometer and adjust concentration to 1.0-1.5 × 10⁵ cells/mL depending on cell line characteristics.
  • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 μL complete medium. Optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period without overconfluence.
  • Include appropriate control wells: cell-only controls (no treatment), vehicle controls (DMSO at equivalent concentration used in treatments), and blank controls (medium only for background subtraction).
  • Allow cells to adhere overnight (approximately 16-24 hours) in a humidified 37°C, 5% CO₂ incubator before compound addition.
Compound Preparation and Treatment
  • Prepare this compound working solutions by serially diluting the 10 mM stock in DMSO, then further diluting in complete cell culture medium to achieve 2× final concentration. The typical concentration range for this compound is 0.1 nM to 10 μM, with 8-10 serial dilutions recommended for accurate IC₅₀ determination.
  • Replace medium in assay plates with 100 μL of this compound-containing medium or control solutions, ensuring final DMSO concentration does not exceed 0.1% in all wells to maintain cell viability.
  • For combination studies, prepare fixed-ratio dilutions of this compound with chemotherapeutic agents (e.g., doxorubicin) or targeted therapies. Include single-agent controls for each compound in the combination.
  • Incubate treated cells for desired duration (typically 72-120 hours) under standard culture conditions. The optimal treatment duration depends on cell doubling time and should be determined empirically.

Table 2: Recommended this compound Concentration Range for Different Assay Types

Assay Type Concentration Range Number of Dilutions Dilution Factor Treatment Duration Key Endpoints
IC₅₀ Determination 0.1 nM - 10 μM 10 1:4 72 hours Cell viability, IC₅₀
Combination Studies 0.5 × IC₅₀ - 4 × IC₅₀ 7 1:2 96 hours Synergy scoring (CDI)
Time-Course Analysis 1 nM - 1 μM 5 1:5 24-120 hours Growth rate inhibition
Mechanism Studies 10 nM - 5 μM 3-4 - 2-24 hours Pathway inhibition (Western)
Cell Viability Assessment
5.3.1 MTT Assay Protocol
  • Following treatment incubation, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well to achieve final concentration of 0.5 mg/mL.
  • Incubate plates for 2-4 hours at 37°C to allow formazan crystal formation.
  • Carefully remove medium without disturbing formed crystals and add 100-150 μL of DMSO to each well to solubilize formazan crystals.
  • Gently agitate plates on orbital shaker for 10-15 minutes to ensure complete dissolution.
  • Measure absorbance at 570 nm with reference wavelength of 630-690 nm using a microplate reader.
5.3.2 Alternative Viability Assessment Methods
  • IncuCyte Live-Cell Analysis: For continuous monitoring of cell proliferation, use the IncuCyte system to measure confluence at regular intervals (e.g., every 4-6 hours). This approach enables calculation of growth rate inhibition rather than single endpoint viability. [3]
  • Colony Formation Assay: For long-term effects, treat cells with this compound for 24-48 hours, then re-seed at low density and allow colonies to form for 7-14 days before fixation, staining with crystal violet, and counting.
  • Western Blot Analysis: To confirm mechanism of action, assess MAPK pathway inhibition by analyzing phosphorylated ERK levels following this compound treatment (typically 2-24 hours). [1]

Experimental Workflow Diagram

G This compound Proliferation Assay Workflow cluster_pre Preparation Phase (Day 1) cluster_exp Experimental Phase (Days 2-5) cluster_post Analysis Phase (Day 5+) CellCulture Cell Culture Maintenance (Passage 5-20) Seeding Seed Cells in 96-well Plate (3,000-5,000 cells/well) CellCulture->Seeding Treatment This compound Treatment (0.1 nM - 10 μM, 72h) Seeding->Treatment ViabilityAssay Viability Assessment (MTT, IncuCyte, etc.) Treatment->ViabilityAssay DataAnalysis Data Analysis (IC₅₀, Synergy Scoring) ViabilityAssay->DataAnalysis Validation Mechanistic Validation (Western Blot, etc.) DataAnalysis->Validation

Data Analysis and Interpretation

IC₅₀ Calculation
  • Dose-response curves should be generated by plotting percentage viability against logarithm of compound concentration. Percentage viability is calculated using the formula:

    Cell viability (%) = (Absorbance sample / Absorbance vehicle control) × 100 [4]

  • IC₅₀ values can be determined using nonlinear regression analysis with four-parameter logistic curve fitting according to the equation:

    y = A₁ + (A₂ - A₁) / (1 + (x/x₀)^p) [3]

    Where A₁ is the maximal confluence (bottom plateau), A₂ is the minimal confluence (top plateau), x is the inhibitor concentration, x₀ is the inhibitor concentration at half-maximal effect (IC₅₀), and p is the power value (Hill slope).

  • Alternative growth rate-based analysis has been proposed as a more precise method that eliminates time-dependence limitations of traditional IC₅₀ calculations. This approach involves calculating the effective growth rate (r) for each drug concentration using the exponential growth equation:

    N(t) = N₀ · e^(r·t) [4]

    Where N(t) is the cell population at time t, N₀ is the initial cell population, and r is the growth rate. From this analysis, additional parameters such as ICr₀ (drug concentration where growth rate equals zero) and ICrmed (drug concentration that reduces control growth rate by half) can be derived for more robust comparison of treatment efficacy.

Synergy Assessment for Combination Studies
  • Coefficient of Drug Interaction (CDI) can be calculated to quantify synergistic effects using the formula:

    CDI = AB / (A × B) [3]

    Where AB is the confluence of cells treated with the drug combination, and A and B are the confluence values of cells exposed to each drug alone. CDI < 1 indicates synergy, CDI = 1 indicates additive effects, and CDI > 1 indicates antagonism.

  • Advanced synergy analysis can be performed using specialized software such as SynergyFinder with the Loewe model, which requires a matrix of multiple concentration combinations analyzed in replicate. This approach generates synergy scores and visualization maps that identify optimal combination ratios. [3]

Statistical Analysis and Quality Control
  • Experimental replicates: Perform at least three independent biological replicates with each condition tested in technical triplicate to ensure statistical power.
  • Quality control metrics: Include Z'-factor calculations to validate assay performance, with values >0.5 indicating robust assays suitable for screening.
  • Data normalization: Normalize all treatment values to vehicle controls (100% viability) and background absorbance (0% viability) to account for plate-to-plate variability.

Troubleshooting and Technical Considerations

Table 3: Troubleshooting Guide for this compound Proliferation Assays

Problem Potential Causes Solutions

| High variability in replicates | Inconsistent cell seeding Edge effects in plates Compound precipitation | Use multichannel pipettes with reverse pipetting Include perimeter guard wells with PBS Ensure proper DMSO dilution and fresh preparation | | Shallow dose-response curves | Insufficient concentration range Inadequate treatment duration Rapid compound degradation | Extend concentration range (0.01 nM - 100 μM) Increase treatment duration to 96-120 hours Use fresh compound aliquots and minimize light exposure | | Poor signal in MTT assay | Inadequate cell density Insufficient MTT incubation Incomplete formazan dissolution | Optimize seeding density for each cell line Extend MTT incubation to 4 hours Confirm complete solubilization with DMSO | | Inconsistent combination effects | Timing of drug addition Drug interaction instability Off-target effects at high concentrations | Add compounds simultaneously or in rational sequence Prepare fresh combination dilutions Include appropriate controls for cytotoxicity |

References

Agerafenib mouse xenograft model dosing protocol

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib Dosing Protocol Summary

The table below summarizes the key dosing parameters for this compound based on published preclinical studies.

Parameter Details
Compound This compound (also known as CEP-32496) [1] [2]
Indication (in study) Neuroblastoma; Colorectal cancer (COLO205 model) [1] [2]
Recommended Dose 10 mg/kg [1]
Route of Administration Oral (PO) [1] [2]
Dosing Frequency Twice daily (BID) [2]
Treatment Duration 14 days [2]
Reported Efficacy Potently suppressed tumor growth and prolonged survival in neuroblastoma mouse models [1]. Induced antitumor activity in COLO205 xenografts [2].
Reported Tolerability Exhibited a favorable toxicity profile in mouse models [1].

Experimental Workflow for Xenograft Studies

The following diagram outlines the general workflow for a typical xenograft efficacy study, integrating the use of this compound.

workflow start Start: Cell Line or PDX Model Selection implant Subcutaneous Tumor Implantation in Mice start->implant randomize Tumor Growth & Randomization implant->randomize dosing Initiate this compound Treatment (PO, BID, 10 mg/kg) randomize->dosing monitor Monitor Tumor Volume & Animal Body Weight dosing->monitor endpoint Study Endpoint: Tumor Harvest & Analysis monitor->endpoint

Detailed Protocol Steps
  • Tumor Implantation: Inoculate immunocompromised mice (e.g., athymic nude mice) subcutaneously with cancer cells (e.g., (1 \times 10^7) cells) or a small fragment of a patient-derived xenograft (PDX) into the flank [3] [4].
  • Randomization: Once tumors reach a target volume (typically 100-400 mm³), randomize the mice into treatment and control groups to ensure comparable starting tumor sizes across groups [3]. Tumor volume is calculated using the formula: ( \text{Volume} = \frac{\text{length} \times \text{width}^2}{2} ) [3].
  • Drug Administration:
    • Formulation: The specific vehicle used for this compound in the cited studies is not explicitly detailed in the available search results. For planning, you can refer to general formulations for similar kinase inhibitors, such as a mixture of PEG-300 and Captisol, but this must be optimized and validated for this compound [4].
    • Dosing: Administer this compound at 10 mg/kg orally, twice daily (BID), for the planned study duration (e.g., 14 days) [1] [2].
  • Monitoring:
    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume and plot growth curves for treated versus control groups [3].
    • Tolerability: Monitor and record animal body weight regularly (e.g., 2-3 times per week) as an indicator of overall health and drug toxicity [3] [4].
  • Endpoint Analysis:
    • At the end of the study, harvest tumors and weigh them. Calculate the percent tumor growth inhibition (%TGI) [5].
    • Tumors can be processed for further analysis, such as immunohistochemistry (IHC) to assess proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blotting to confirm target engagement (inhibition of pERK) [1] [4].

Mechanism of Action Signaling Pathway

This compound is a potent small molecule inhibitor that primarily targets the RAF family kinases, a key component of the MAPK signaling pathway, which is frequently dysregulated in cancer [1] [2]. Its mechanism can be visualized as follows:

mechanism GF Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase (e.g., BRAF, c-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Progression Tumor Cell Proliferation & Survival Nucleus->Progression This compound This compound (CEP-32496) This compound->RAF Inhibits

Key Considerations for Protocol Design

  • Vehicle Formulation: The lack of a specified vehicle in the literature is a significant gap. You will need to consult other resources or perform solubility studies to establish a stable and bioavailable formulation. The ROADMAPS database noted in the search results could be a resource for comparing vehicles used for other oral kinase inhibitors [3].
  • Model Selection: The efficacy of this compound was demonstrated in neuroblastoma and BRAF-mutant colorectal cancer models [1] [2]. Its effect may vary depending on the genetic background of the tumor model, particularly the status of the MAPK pathway.
  • Statistical Power: To ensure reliable results, typical xenograft studies use 6-10 mice per treatment group and 16-20 mice for the control group [3]. Using a model-based analysis of tumor growth time-series data, rather than just comparing final volumes, can increase statistical power and may reduce the number of animals required [5].

References

Agerafenib in Combination Therapy: Preclinical Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Agerafenib (also known as CEP-32496) is a novel small-molecule inhibitor targeting the RAF family of kinases (ARAF, BRAF, CRAF). It functions by inhibiting the RAF/MEK/ERK cascade within the MAPK signaling pathway, a key driver of cell proliferation and survival in many cancers [1] [2]. Preclinical evidence suggests that this compound is effective as a single agent and exhibits synergistic pro-apoptotic effects when combined with traditional chemotherapeutic drugs [1]. These application notes summarize the key preclinical data and protocols for evaluating this compound in combination therapy.

Mechanism of Action this compound acts as a ATP-competitive RAF kinase inhibitor. By binding to RAF kinases, it prevents the phosphorylation of MEK and ERK, leading to a shutdown of the downstream MAPK signaling cascade. This results in cell cycle arrest and the induction of apoptosis, particularly in cancer cells dependent on this pathway for growth and survival [1] [2].

Summary of Preclinical Efficacy The following table summarizes quantitative data on this compound's efficacy, both alone and in combination with chemotherapy, from in vitro and in vivo studies in neuroblastoma models.

Model System Treatment Key Findings & Metrics Reference
In Vitro (Neuroblastoma cell lines) This compound Monotherapy Inhibited cell proliferation and colony formation ability. Abrogated activation of ERK MAPK pathway. [1] [2]
This compound + Chemotherapy (unspecified) Showed a synergistic pro-apoptotic effect. [1]
In Vivo (Neuroblastoma mouse models) This compound Monotherapy Potently suppressed tumor growth and prolonged survival. Exhibited a favorable toxicity profile. [1] [2]

Proposed Experimental Protocol for Combination Therapy

This protocol outlines a methodology to assess the synergistic effect of this compound in combination with chemotherapeutic agents in preclinical models, based on the approaches used in the cited studies.

1. Objective To evaluate the in vitro synergistic anti-proliferative and pro-apoptotic effects of this compound in combination with chemotherapeutic agents (e.g., cisplatin, doxorubicin, etoposide) in human neuroblastoma cell lines.

2. Materials

  • Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32, SH-SY5Y).
  • Compounds: this compound (e.g., Selleckchem, #C-0246), chemotherapeutic drugs.
  • Reagents: Cell culture media and supplements, MTT or WST-1 cell viability assay kit, Annexin V-FITC/PI apoptosis detection kit, reagents for Western blotting (antibodies against p-ERK, total ERK, PARP, Cleaved Caspase-3, GAPDH).
  • Equipment: Cell culture incubator, microplate reader, flow cytometer, Western blot apparatus.

3. Methodology

3.1. In Vitro Cytotoxicity and Synergy Assay (MTT Assay)

  • Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and culture for 24 hours.
  • Drug Treatment:
    • Monotherapy: Treat cells with a dose range of this compound (e.g., 0.1 nM - 10 µM) and chemotherapy drugs alone for 72 hours.
    • Combination Therapy: Treat cells with fixed-ratio combinations of this compound and chemotherapy drugs using the same dose ranges.
  • Viability Measurement: Add MTT reagent (0.5 mg/mL) to each well and incubate for 2-4 hours. Dissolve the formed formazan crystals with DMSO and measure the absorbance at 570 nm.
  • Data Analysis: Calculate the percentage of cell viability and the IC50 values for each treatment. Analyze drug synergy using the Combination Index (CI) method via software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

3.2. Apoptosis Analysis by Flow Cytometry

  • Treatment: Treat cells with this compound, chemotherapy, or their combination at the IC50 concentrations for 48 hours. Include an untreated control.
  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer. Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
  • Acquisition and Analysis: Analyze cells using a flow cytometer within 1 hour. The quadrants are defined as: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3.3. Analysis of MAPK Pathway Inhibition by Western Blotting

  • Treatment: Treat cells with compounds for 24 hours.
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA. Incubate with primary antibodies (e.g., p-ERK, total ERK, GAPDH) overnight at 4°C, followed by HRP-conjugated secondary antibodies. Detect signals using an ECL substrate.

Signaling Pathway and Experimental Workflow

Diagram Title: Proposed Mechanism of this compound and Chemotherapy Combination

protocol Start Culture Neuroblastoma Cell Lines MTT In Vitro Cytotoxicity (MTT Assay) Start->MTT Synergy Synergy Analysis (Combination Index) MTT->Synergy Apoptosis Apoptosis Assay (Annexin V/PI Staining) Synergy->Apoptosis WB Mechanism Validation (Western Blot for p-ERK) Apoptosis->WB

Diagram Title: Experimental Workflow for Combination Screening

Important Notes for Researchers

  • Clinical Status: this compound is currently in the preclinical research stage. The information provided is derived from animal models and in vitro studies and has not been validated in human clinical trials [1] [2].
  • Combination Agents: The specific chemotherapeutic drugs used in combination with this compound were not detailed in the available literature. Researchers should empirically test standard-of-care chemotherapies relevant to their cancer model of interest.
  • Toxicity Profile: Initial preclinical data reported a "favorable toxicity profile" for this compound in mouse models. However, a comprehensive toxicological assessment is required before clinical translation [1] [2].

References

Comprehensive Application Notes and Protocols: BRAF V600E Mutation Testing Methods for Agerafenib Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRAF V600E Mutation and Agerafenib

The BRAF V600E mutation represents one of the most significant oncogenic drivers in cancer biology, resulting from a single nucleotide substitution (T>A) at position 1799 in the BRAF gene that leads to a valine-to-glutamate substitution at codon 600. This mutation causes constitutive activation of the BRAF kinase, which subsequently triggers continuous signaling through the MAPK pathway (RAS-RAF-MEK-ERK), promoting uncontrolled cellular proliferation, differentiation, and survival. The BRAF V600E mutation is particularly prevalent in certain malignancies, including approximately 50% of melanomas, 30-80% of papillary thyroid carcinomas, 10% of colorectal cancers, and is found in nearly all cases of hairy cell leukemia. [1] [2]

This compound (also known as CEP-32496 or RXDX-105) is an investigational small molecule pan-RAF inhibitor with high binding affinity for both wild-type and mutant BRAF, as well as CRAF. This broad targeting profile positions this compound as a promising therapeutic agent for cancers driven by MAPK pathway dysregulation. Preclinical studies have demonstrated that this compound effectively inhibits ERK MAPK activation, suppresses tumor growth in mouse models, and shows particular potential for treating high-risk or relapsed neuroblastoma, both as a single agent and in combination with conventional chemotherapeutics like doxorubicin. [3]

BRAF V600E Detection Methodologies

FDA-Approved Companion Diagnostic Tests

Table 1: FDA-Approved Companion Diagnostic Tests for BRAF V600 Mutation Detection

Test Name Technology Platform Detected Mutations Approved Indications Limit of Detection
cobas 4800 BRAF V600 Mutation Test Real-time PCR V600E (with cross-reactivity to V600K, V600D, V600E2) Patient selection for vemurafenib in metastatic melanoma 5% mutant alleles in wild-type background
THxID-BRAF ARMS real-time PCR V600E, V600K Patient selection for dabrafenib and trametinib in melanoma Not specified in studies

The cobas 4800 BRAF V600 Mutation Test has demonstrated superior performance characteristics compared to other methods, with 100% detection rate for DNA blends containing 5% mutant alleles, compared to only 33% for Sanger sequencing and 21% for the Applied Biosystems BRAF Mutation Analysis Reagents kit. This test also showed a 97.7% positive percent agreement (PPA) and 95.3% negative percent agreement (NPA) with Sanger sequencing when detecting V600E mutations. Notably, the cobas test exhibited an invalid result rate of 0% across 232 tests, significantly lower than Sanger sequencing (6.9%) and the FA test (8.6%). [4]

The THxID-BRAF assay has shown excellent agreement with both High Resolution Melting (HRM) and Sanger sequencing, with reported PPA of 93.5% and 100%, respectively, and NPA of 100% for both comparisons. This test successfully detected all V600K mutations (n=3) in validation studies, highlighting its utility for identifying non-V600E mutations that may still respond to BRAF inhibitor therapy. [5]

Alternative Detection Methods

Table 2: Comparison of BRAF V600E Detection Methods

Method Principle Sensitivity Turnaround Time Advantages Limitations
Sanger Sequencing DNA sequence analysis ~20% mutant alleles 2-3 days Detects all mutations in amplified region; gold standard Low sensitivity; labor-intensive
Immunohistochemistry (IHC) VE1 antibody binding to mutant protein ~85% sensitivity 1 day Preserves tissue architecture; fast and inexpensive Variable specificity (51-68%); interpretation challenging in pigmented lesions
Allele-Specific PCR Selective amplification of mutant alleles 1-5% mutant alleles 1 day High sensitivity; quantitative potential Limited to known mutations
High-Resolution Melting (HRM) Detection of melting temperature shifts 5-10% mutant alleles 1-2 days Closed-tube method; rapid screening Requires confirmation by other methods
Next-Generation Sequencing Massively parallel sequencing 1-5% mutant alleles 5-7 days Comprehensive; detects all mutations simultaneously Expensive; complex data analysis

Immunohistochemistry using the VE1 monoclonal antibody that specifically recognizes the BRAF V600E mutant protein has emerged as a rapid and cost-effective screening method. However, studies have revealed significant variability in performance depending on interpretation criteria and platform. When using the Leica Bond-Max automated immunohistochemistry platform, strong to moderate staining achieved a sensitivity of 85% and specificity of 68%, while considering any positivity decreased specificity to 51% without significant sensitivity improvement. These findings emphasize that IHC should be carefully validated for each laboratory setting and that weak staining should be interpreted with caution. [6]

Allele-specific PCR methods offer high sensitivity and quantitative capabilities. A novel quantitative approach utilizing a heterozygous plasmid calibrator (pBRAF-HET) containing both wild-type and V600E mutant sequences enables accurate quantification of mutant allele burden without standard curves. This method calculates the percentage of mutant V600E allele using the formula: [1/(E^ΔCp+1)]×100, where E is the PCR efficiency and ΔCp is the difference in crossing points between mutant and wild-type reactions adjusted by the calibrator. This approach simplifies workflow and reduces potential errors associated with traditional standard curves. [7]

Experimental Protocols

Immunohistochemical Detection with VE1 Antibody

Principle: The VE1 mouse monoclonal antibody specifically binds to the mutant BRAF V600E protein epitope in formalin-fixed, paraffin-embedded (FFPE) tissue sections, enabling visual detection through chromogenic development.

Protocol: [6]

  • Tissue Preparation: Cut 4-5μm sections from FFPE tissue blocks and mount on charged slides. Dry slides at 60°C for 30 minutes.
  • Deparaffinization and Antigen Retrieval: Process slides through xylene and graded alcohol series. Perform epitope retrieval using Bond Epitope Retrieval Solution 1 (Leica Biosystems) for 25 minutes at room temperature.
  • Immunostaining:
    • Apply VE1 antibody (Spring Bioscience) at 1:200 dilution
    • Incubate for 30 minutes at room temperature using Leica Bond-Max automated immunostainer
    • Use polymer-based detection system with 15-minute incubation
  • Counterstaining and Mounting:
    • Counterstain with hematoxylin
    • Dehydrate through graded alcohols and xylene
    • Mount with permanent mounting medium
  • Controls: Include known BRAF V600E mutant and wild-type tissues as positive and negative controls, respectively.
  • Interpretation:
    • Strong positive: Deep golden brown cytoplasmic staining
    • Moderate positive: Tinctorial quality intermediate between weak and strong
    • Weak positive: Pale cytoplasmic staining significantly differing from background
    • Negative: No staining or faint blush

Note: Only strong to moderate staining should be considered positive when using these specific parameters. Weak staining may represent false positivity and requires molecular confirmation.

Real-Time PCR Detection Using cobas 4800 System

Principle: The cobas 4800 BRAF V600 Mutation Test utilizes real-time PCR technology with specific primers and probes to detect the V600E mutation in DNA isolated from FFPE melanoma specimens.

Protocol: [4]

  • DNA Extraction:
    • Cut one 5μm section per specimen
    • Isolate DNA using cobas DNA Sample Preparation Kit
    • Quantitate DNA and assess quality
  • PCR Setup:
    • Prepare master mix according to manufacturer's instructions
    • Dispense appropriate volume into PCR plates
    • Add 5-50ng of extracted DNA per reaction
    • Seal plates and centrifuge briefly
  • Amplification Parameters:
    • Hold stage: 95°C for 10 minutes
    • Amplification stage (45 cycles): 95°C for 15 seconds, 60°C for 30 seconds
    • Detection: FAM channel for mutant alleles, HEX channel for internal control
  • Quality Control:
    • Internal control must be positive for valid result
    • Include manufacturer-provided positive and negative controls
  • Result Interpretation:
    • Software automatically calculates ΔCt values and makes mutation calls
    • Report as "BRAF V600E mutation detected" or "BRAF V600E mutation not detected"
DNA Extraction and Quality Assessment Protocol

Principle: High-quality DNA extraction from FFPE specimens is critical for reliable molecular testing results.

Protocol: [6] [7]

  • Microdissection:
    • Stain one 5μm section with hematoxylin and eosin
    • Identify and mark tumor-rich areas (>50% tumor content)
    • Macrodissect targeted areas from consecutive unstained 5μm sections
  • Deparaffinization:
    • Add 1mL xylene to microdissected tissue in microcentrifuge tube
    • Vortex thoroughly and incubate at room temperature for 5 minutes
    • Centrifuge at full speed for 5 minutes
    • Carefully remove supernatant without disturbing pellet
    • Repeat xylene wash once
  • Ethanol Washes:
    • Add 1mL 100% ethanol to pellet
    • Vortex and incubate for 5 minutes at room temperature
    • Centrifuge at full speed for 5 minutes
    • Remove supernatant
    • Repeat ethanol wash once
    • Air dry pellet for 10-15 minutes
  • Protein Digestion:
    • Add 200μL digestion buffer (10mmol/L Tris-HCl [pH 8], 1mmol/L EDTA, 0.5% Tween 20) with 200μg proteinase K
    • Incubate at 65°C overnight (16-20 hours) with gentle agitation
    • Heat-inactivate at 95°C for 10 minutes
    • Centrifuge at full speed for 5 minutes
    • Transfer supernatant to fresh tube
  • DNA Quantitation:
    • Measure DNA concentration using fluorometric method (Qubit dsDNA BR Assay)
    • Assess DNA quality by A260/A280 ratio (acceptable range: 1.8-2.0)
    • Store DNA at -20°C until use

This compound Application Notes

Preclinical Evidence and Mechanism of Action

This compound demonstrates potent anti-tumor activity through dual inhibition of BRAF and CRAF, effectively suppressing the MAPK signaling pathway in neuroblastoma models. RNA-seq analysis of 498 neuroblastoma patients revealed that higher expression of RAF family genes (ARAF, BRAF, and CRAF) correlates significantly with advanced tumor stage, high-risk disease, tumor progression, and poor clinical outcome, establishing the therapeutic rationale for RAF inhibition in this malignancy. [3]

In vitro studies using a panel of neuroblastoma cell lines (including MYCN-amplified NGP, IMR-32, SK-N-BE(2) and MYCN-non-amplified SH-SY5Y, SK-N-AS, and LAN-6) demonstrated that this compound:

  • Inhibits cell proliferation with IC50 values ranging from 0.5 to 5.0 μM
  • Suppresses colony formation in a dose-dependent manner
  • Induces G1 cell cycle arrest
  • Enhances apoptosis when combined with chemotherapeutic agents

The most significant finding was the synergistic effect between this compound and doxorubicin, suggesting potential combination therapy approaches for high-risk neuroblastoma patients. [3]

In Vivo Efficacy Studies

Mouse xenograft models using NGP-luciferase cells demonstrated that this compound monotherapy (25 mg/kg daily by oral gavage) significantly suppressed tumor growth and prolonged animal survival compared to vehicle-treated controls. The therapeutic efficacy was associated with decreased ERK phosphorylation in treated tumors, confirming effective target engagement and pathway modulation. [3]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding RAS RAS Receptor->RAS Activation BRAF_WT BRAF (Wild-type) RAS->BRAF_WT Activation MEK MEK BRAF_WT->MEK Phosphorylation BRAF_Mut BRAF V600E (Mutant) BRAF_Mut->MEK Constitutive Activation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation Survival Differentiation Nucleus->Proliferation Gene Expression This compound This compound Inhibition This compound->BRAF_WT Direct Inhibition This compound->BRAF_Mut Direct Inhibition

Diagram Title: this compound Inhibition of BRAF in MAPK Signaling Pathway

Regulatory and Implementation Considerations

Test Selection Criteria

Choosing the appropriate BRAF V600E testing method requires careful consideration of multiple factors:

  • Clinical Context: Companion diagnostic tests (cobas 4800, THxID-BRAF) are required for patient selection in FDA-approved targeted therapies, while laboratory-developed tests may be suitable for research purposes.
  • Sample Characteristics: FFPE tissue quality, tumor content, and pigmentation can impact test performance. The cobas 4800 test demonstrated superior performance with challenging specimens having low tumor content (<50%), high necrosis (≥50%), or significant pigmentation. [4]
  • Mutation Spectrum: While most BRAF mutations are V600E, laboratories should consider local prevalence of non-V600E mutations (V600K, V600R, V600M, V600D) when selecting methods. The THxID-BRAF test provides more consistent detection of V600K mutations compared to the cobas 4800 test. [5]
  • Turnaround Time Requirements: IHC and real-time PCR methods typically provide results within 24-48 hours, while sequencing approaches may require 3-7 days.
Quality Assurance and Validation

Laboratory-developed tests for BRAF V600E detection require rigorous validation including:

  • Analytical Sensitivity: Determination of limit of detection using serial dilutions of mutant DNA in wild-type background
  • Analytical Specificity: Evaluation against common genetic variants and related genes
  • Precision: Assessment of repeatability and reproducibility
  • Sample Stability: Evaluation of DNA and RNA stability under various storage conditions

For IHC methods, proper validation must include concordance testing with molecular methods and establishment of clear interpretation criteria to minimize false positives and negatives. [6] [2]

Conclusion

The development of this compound as a pan-RAF inhibitor represents a promising therapeutic strategy for cancers driven by MAPK pathway activation, particularly in neuroblastoma and other malignancies with BRAF alterations. Accurate detection of BRAF V600E mutations through robust, validated methods is essential for identifying patients who may benefit from this compound treatment. The comprehensive protocols and application notes provided herein offer researchers and drug development professionals the necessary methodological foundation to implement reliable BRAF mutation testing in preclinical and clinical settings. As targeted therapy continues to evolve, the integration of precise diagnostic methods with innovative therapeutic agents like this compound will be crucial for advancing personalized cancer treatment.

References

Agerafenib MEK ERK phosphorylation inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib (CEP-32496) Key Data

Parameter Value / Result Experimental Context
Target Affinity (Kd) [1]
BRAF V600E 14 nM In vitro binding assay, HEK293 cells, 1 hr incubation
BRAF Wild-Type 36 nM In vitro binding assay, HEK293 cells, 1 hr incubation
c-Raf (CRAF) 39 nM In vitro binding assay, HEK293 cells, 1 hr incubation
MEK-1 7.1 µM (insignificant) In vitro binding assay, HEK293 cells, 1 hr incubation
MEK-2 8.3 µM (insignificant) In vitro binding assay, HEK293 cells, 1 hr incubation
ERK-1/2 Insignificant affinity reported Based on manufacturer's description [1]
Cellular Activity (IC₅₀/EC₅₀) [1]
Inhibition of pMEK (A375 cells) 82 nM Human melanoma cell line, 2 hr incubation
Cytotoxicity (A375 cells) 78 nM Human melanoma cell line (BRAF V600E), 72 hr incubation
Cytotoxicity (HCT116 cells) 669 nM Human colorectal carcinoma cell line (BRAF WT), 72 hr incubation
In Vivo Activity [1] Antitumor activity COLO205 xenograft model in mice, oral dosing (10-100 mg/kg, twice daily for 14 days)

The data confirms that This compound is a potent and selective RAF kinase inhibitor with insignificant direct activity on MEK or ERK kinases [1]. Its inhibition of MEK phosphorylation in cells is an indirect effect resulting from upstream RAF blockade [1].

Proposed Experimental Workflow

While a specific protocol for this compound was not found, the general workflow for assessing its effect on the MAPK pathway can be inferred from common practices and snippets in the search results [1]. The diagram below outlines this typical workflow.

G Cell_Culture Cell Culture (BRAF V600E mutant, e.g., A375) Drug_Treatment Drug Treatment • this compound (serial dilution) • DMSO (vehicle control) • Incubation time (e.g., 2 hours) Cell_Culture->Drug_Treatment Lysate_Prep Cell Lysis & Protein Quantification Drug_Treatment->Lysate_Prep WB Western Blotting • SDS-PAGE • Protein Transfer Lysate_Prep->WB Antibody_Inc Antibody Incubation • Primary Ab: p-MEK, Total MEK,  p-ERK, Total ERK, Loading Control • Secondary Ab (HRP-conjugated) WB->Antibody_Inc Detection Signal Detection (ECL or Chemiluminescence) Antibody_Inc->Detection Analysis Data Analysis • Band Densitometry • p-MEK/Total MEK ratio • p-ERK/Total ERK ratio • IC₅₀ calculation Detection->Analysis

Key Protocol Details from Literature

While high-level descriptions were available, these details can help guide your experimental design:

  • Cell Line Used: The key data for inhibition of MEK phosphorylation (pMEK) was generated in A375 cells, a human melanoma cell line harboring the BRAF V600E mutation [1].
  • Incubation Time: The inhibition of pMEK in A375 cells was measured after an incubation time of 2 hours with this compound [1].
  • Cytotoxicity Assay: For cell viability (EC₅₀) measurements, cells were typically treated for 72 hours, and viability was assessed using a method like the Cell Titer Blue assay [1].

Mechanism of Action in the MAPK Pathway

The following diagram illustrates where this compound acts within the canonical MAPK signaling pathway and how its action is measured in a phosphorylation inhibition assay.

G GF Growth Factor Stimulus RAS RAS GF->RAS BRAF_mut BRAF (V600E mutant) RAS->BRAF_mut BRAF_wt BRAF (Wild-Type) RAS->BRAF_wt CRAF CRAF RAS->CRAF MEK MEK BRAF_mut->MEK Phosphorylates BRAF_wt->MEK CRAF->MEK pMEK p-MEK (Phosphorylated/Active) MEK->pMEK     ERK ERK pMEK->ERK Phosphorylates Assay_Measurement Assay Measurement via Western Blot pMEK->Assay_Measurement Readout   pERK p-ERK (Phosphorylated/Active) ERK->pERK     Nucleus Nucleus pERK->Nucleus pERK->Assay_Measurement Readout Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound (CEP-32496) RAF Inhibitor This compound->BRAF_mut Inhibits This compound->BRAF_wt Inhibits This compound->CRAF Inhibits

References

Comprehensive Application Notes and Protocols for Agerafenib (CEP-32496): Kinase Inhibition Profile and Selectivity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Profile

Agerafenib (CEP-32496) is a highly potent, orally bioavailable small molecule inhibitor targeting the RAF family of kinases, with particular potency against both wild-type and mutant forms of BRAF. This type II kinase inhibitor demonstrates a unique binding profile that distinguishes it from earlier generation RAF inhibitors. This compound was designed to address some of the limitations of first-generation BRAF inhibitors by exhibiting enhanced binding affinity for both mutant BRAF (V600E) and CRAF, which may help overcome certain resistance mechanisms that develop in response to more selective BRAF inhibitors [1] [2]. The compound has advanced to Phase 1/2 clinical trials, indicating its potential therapeutic value in oncology applications, particularly for malignancies driven by MAPK pathway dysregulation [1].

The molecular structure of this compound features a quinazoline core with diarylurea substituents, contributing to its specific binding interactions with the ATP-binding cleft of target kinases. With a molecular weight of 517.46 g/mol and CAS registry number 1188910-76-0, this compound demonstrates favorable pharmaceutical properties including oral bioavailability, making it suitable for chronic dosing in preclinical models and clinical studies [1] [2]. Its mechanism involves stabilizing the kinase in an inactive conformation, thereby blocking downstream signaling through the MAPK pathway, a critical regulator of cell proliferation and survival in multiple cancer types.

Kinase Inhibition Profile and Selectivity Assessment

Quantitative Binding Affinity Profiling

This compound exhibits a distinctive kinase inhibition profile characterized by high potency against specific kinase targets while maintaining negligible activity against others. The binding affinity (Kd) data reveals this compound's primary and secondary targets, providing insights into its potential therapeutic applications and toxicity profile [1] [2]. The following table summarizes the comprehensive kinase binding profile of this compound:

Table 1: Binding Affinity Profile of this compound Against Primary Kinase Targets

Kinase Target Binding Affinity (Kd, nM) Classification
BRAF V600E 14 Primary target
c-Kit 2 Secondary target
RET 2 Secondary target
LCK 2 Secondary target
PDGFRβ 2 Secondary target
Abl-1 3 Secondary target
BRAF WT 36 Primary target
CRAF 39 Primary target
VEGFR-2 8 Secondary target
CSF-1R 9 Secondary target
EPHA2 14 Secondary target
EGFR 22 Secondary target
c-Met 513 Off-target
JAK-2 4700 Off-target
MEK-1 7100 Off-target
MEK-2 8300 Off-target

The selectivity profile of this compound demonstrates its multi-kinase inhibition characteristics, with particularly strong binding to RAF family kinases (BRAF V600E, BRAF WT, and CRAF) while showing insignificant affinity for downstream kinases in the MAPK pathway (MEK-1, MEK-2, ERK-1, and ERK-2) [1]. This distinct binding pattern suggests that this compound's cellular effects are primarily mediated through direct inhibition of RAF kinases rather than downstream pathway components. The high affinity for specific receptor tyrosine kinases including c-Kit, RET, and PDGFRβ indicates potential additional therapeutic applications beyond BRAF-mutant cancers, possibly in tumors driven by these alternative kinase alterations.

Cellular Activity and Antiproliferative Effects

The cellular efficacy of this compound has been extensively evaluated across multiple cancer cell lines, demonstrating potent growth inhibitory effects particularly in models harboring BRAF V600E mutations. The compound's ability to suppress tumor cell proliferation correlates strongly with its kinase inhibition profile and provides critical information for its potential therapeutic applications [1] [2].

Table 2: Cellular Antiproliferative Activity (IC50/EC50) of this compound

Cell Line BRAF Status Proliferation IC50/EC50 (nM) Assay Type Duration
A375 V600E 78-84 Cytotoxicity 72 hours
COLO205 V600E 36-60 Cytotoxicity 72 hours
COLO-679 V600E 211 Cytotoxicity 72 hours
HT-144 V600E 228 Cytotoxicity 72 hours
SK-MEL-28 V600E 454 Cytotoxicity 72 hours
HCT116 WT 669 Cytotoxicity 72 hours
Hs578T WT 2736 Cytotoxicity 72 hours
DU145 WT 2911 Cytotoxicity 72 hours
LNCaP WT 6631 Cytotoxicity 72 hours
PC3 WT 6257 Cytotoxicity 72 hours

The differential sensitivity observed between BRAF V600E mutant cells and BRAF wild-type cells demonstrates this compound's therapeutic window, with significantly greater potency in mutant settings (IC50 range: 36-454 nM) compared to wild-type backgrounds (IC50 range: 669-6631 nM) [1]. This selective cytotoxicity toward BRAF-mutant models provides a fundamental basis for patient stratification strategies in clinical development. Beyond direct antiproliferative effects, this compound effectively inhibits phosphorylation of MEK, the immediate downstream substrate of RAF kinases, in BRAF V600E mutant cell lines with IC50 values of 82 nM in A375 melanoma cells and 60 nM in COLO205 colorectal cancer cells, confirming target engagement and pathway modulation in cellular contexts [1].

Experimental Protocols

Biochemical Kinase Binding Assays

Purpose: To quantitatively determine the binding affinity (Kd) of this compound against various kinase targets using a competition binding assay format.

Materials and Reagents:

  • Kinases: T7 phage-labeled kinases expressed in HEK-293 cells or E. coli
  • This compound test compound (10 mM stock solution in DMSO)
  • Immobilized affinity ligands specific for each kinase
  • Binding buffer (standardized conditions across all kinases)
  • Quantitative PCR reagents for detection

Procedure:

  • Prepare serial 3-fold dilutions of this compound in binding buffer across eleven concentration points, maintaining constant DMSO concentration (typically ≤1%).
  • Incubate kinase-phage preparations with this compound dilutions in binding reactions at room temperature for 1 hour.
  • Capture unbound kinase using immobilized affinity ligands specific for each kinase target.
  • Quantitate bound kinase-phage by quantitative PCR amplification of phage DNA.
  • Determine Kd values using non-linear regression analysis of competition binding curves.
  • Perform all experiments in duplicate to ensure reproducibility, with variability between replicates typically <2-fold.

Technical Notes: This protocol follows the KINOMEscan methodology developed by DiscoverX (now Eurofins DiscoveryX) and provides a standardized approach for assessing kinase binding affinity across large panels [1] [3]. The assay measures the ability of this compound to compete with immobilized probe ligands for binding to specific kinase targets, with results reported as dissociation constants (Kd). The extensive profiling data generated through this methodology enables comprehensive selectivity assessment and identification of potential off-target interactions that may influence therapeutic efficacy and toxicity profiles.

Cellular Proliferation and Viability Assays

Purpose: To evaluate the antiproliferative effects of this compound in 2D culture models of various cancer cell lines.

Materials and Reagents:

  • Cancer cell lines with appropriate BRAF status (e.g., A375, COLO205, HCT116)
  • Complete cell culture media (DMEM or RPMI-1640 with 10% FBS)
  • This compound test compound (10 mM stock in DMSO)
  • CellTiter Blue cell viability reagent (Promega)
  • 96-well tissue culture plates
  • Plate reader capable of fluorescence detection (560 nm excitation/590 nm emission)

Procedure:

  • Seed cells in 96-well plates at optimal density (typically 10,000 cells/well) in complete medium and allow to adhere overnight.
  • Wash cells with PBS and switch to low-serum medium (0.5% FBS) for 24 hours to synchronize cell cycle.
  • Treat cells with this compound across a concentration range (typically 0.1 nM to 10,000 nM) with final DMSO concentration maintained at 0.5%.
  • Incubate treated cells for 72 hours at 37°C in 5% CO₂.
  • Add CellTiter Blue reagent according to manufacturer's instructions and incubate for 3 hours.
  • Measure fluorescence intensity using appropriate plate reader settings.
  • Calculate IC50 values using four-parameter logistic curve fitting of fluorescence data normalized to vehicle-treated controls.

Technical Notes: The 72-hour incubation period allows for comprehensive assessment of both cytostatic and cytotoxic effects [1]. The protocol includes a serum reduction step to minimize the confounding effects of serum-derived growth factors on pathway activation and drug response. This standardized approach enables direct comparison of this compound sensitivity across different cell line models and facilitates correlation with genetic features such as BRAF mutation status.

In Vivo Tumor Growth Inhibition Protocol

Purpose: To evaluate the antitumor efficacy of this compound in mouse xenograft models of human cancer.

Materials and Reagents:

  • Immunocompromised mice (athymic nude, 6-8 weeks old)
  • Tumor cells for implantation (e.g., COLO205 BRAF V600E mutant cells)
  • This compound formulated in appropriate vehicle for oral administration
  • Calipers for tumor measurement
  • Animal scale for body weight monitoring

Procedure:

  • Establish xenografts by subcutaneous injection of 5×10⁶ tumor cells in the flank region of nude mice.
  • Randomize mice into treatment groups (typically n=8-10 per group) when tumors reach 100-200 mm³ volume.
  • Administer this compound orally at predetermined doses (e.g., 10, 30, and 100 mg/kg) twice daily (bid) for 14 days.
  • Monitor tumor dimensions and body weight every 2-3 days throughout the treatment period.
  • Calculate tumor volumes using the formula: Volume = (length × width²)/2.
  • Continue monitoring for survival studies if applicable.
  • Perform statistical analysis of tumor growth inhibition compared to vehicle control group.

Technical Notes: The dose-dependent antitumor activity observed in COLO205 xenograft models demonstrates the in vivo efficacy of this compound, with significant tumor growth inhibition observed at all dose levels tested (10, 30, and 100 mg/kg, po bid) [1]. This protocol provides critical preclinical evidence for therapeutic potential and informs clinical dosing regimen design. The twice-daily dosing schedule maintains continuous target suppression throughout the treatment period, which may be particularly important for managing tumors with strong pathway dependency.

Research Applications and Case Studies

Neuroblastoma Therapeutic Applications

Recent investigations have explored the therapeutic potential of this compound in neuroblastoma, the most common extracranial solid tumor in childhood. Preclinical studies demonstrate that this compound effectively suppresses neuroblastoma tumor growth in mouse models through inhibition of ERK MAPK signaling [4] [5]. Analysis of RNA-seq data from 498 neuroblastoma patients revealed that high expressions of RAF family kinases (ARAF, BRAF, and CRAF) correlate with advanced tumor stage, high-risk disease, tumor progression, and poor overall survival, providing a strong rationale for targeting this pathway in aggressive disease variants [5].

In functional studies, this compound treatment resulted in dose-dependent inhibition of cell proliferation and colony formation across multiple neuroblastoma cell lines, regardless of MYCN amplification status [5]. The compound effectively abrogated ERK phosphorylation, confirming effective pathway modulation at the molecular level. Notably, combination studies demonstrated synergistic pro-apoptotic effects when this compound was combined with conventional chemotherapeutic agents like doxorubicin, suggesting potential combination strategies for clinical application. Most importantly, in vivo studies showed that this compound exhibited a favorable toxicity profile while potently suppressing tumor growth and prolonging survival in neuroblastoma mouse models, highlighting its promise as a therapeutic agent for high-risk or relapsed neuroblastoma patients [5].

Implications for Targeted Therapy Development

The unique kinase inhibition profile of this compound positions it as a promising therapeutic candidate for multiple oncology indications. Its balanced inhibition of both BRAF (V600E and wild-type) and CRAF may help overcome the paradoxical MAPK pathway activation observed with first-generation BRAF inhibitors, which primarily target BRAF V600E while sparing CRAF, leading to pathway activation in BRAF wild-type settings [6]. This comprehensive RAF inhibition profile suggests potential utility in tumors with various genetic alterations upstream of RAF, including specific RAS mutations.

The multi-kinase activity of this compound against RET, c-Kit, and PDGFRβ may expand its therapeutic potential beyond BRAF-mutant cancers to include tumors driven by these additional kinase targets [1] [2]. This polypharmacology approach can be particularly advantageous in heterogeneous tumors or those with complex resistance patterns. However, this expanded target profile necessitates careful assessment of potential on-target toxicities associated with inhibition of these additional kinases, particularly VEGFR2 and PDGFRβ, which play important roles in cardiovascular homeostasis [7].

G GrowthFactors Growth Factors/RTKs RAS RAS (GTP-bound) GrowthFactors->RAS RAF RAF Kinases (ARAF, BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nuclear Transcription ERK->Nucleus CellularEffects Proliferation Survival Differentiation Nucleus->CellularEffects This compound This compound This compound->RAF Inhibits

Figure 1: this compound Mechanism of Action in the MAPK Signaling Pathway

Conclusion

This compound represents a strategically designed kinase inhibitor with a balanced profile of potent RAF inhibition and complementary activity against several clinically relevant kinase targets. Its well-characterized biochemical and cellular activity profiles provide a strong foundation for therapeutic development in multiple oncology indications, particularly those characterized by MAPK pathway dysregulation. The comprehensive dataset available for this compound, spanning from biochemical binding assays to in vivo efficacy models, makes it a valuable tool compound for investigating RAF biology and a promising clinical candidate for targeted cancer therapy.

The favorable selectivity profile of this compound, with negligible affinity for key off-target kinases including MEK-1, MEK-2, JAK-2, and others, suggests potential for an improved therapeutic index compared to less selective multi-kinase inhibitors [1] [2]. However, as with all targeted therapies, appropriate patient selection based on tumor genetics will be crucial for maximizing clinical benefit. The ongoing clinical evaluation of this compound will ultimately determine its positioning within the expanding arsenal of molecularly targeted cancer therapeutics.

References

Agerafenib cell viability EC50 determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agerafenib

This compound (also known as RXDX-105 or CEP-32496) is an investigational small molecule inhibitor with a primary mechanism of action targeting the BRAF kinase, including the oncogenic BRAF V600E mutant [1]. Its potent anti-tumor activity is achieved by inhibiting the RAF/MEK/ERK pathway (also known as the MAPK signaling pathway), a critical driver of cell proliferation and survival in many cancers [2]. Preclinical studies in mouse models have demonstrated that this compound can effectively suppress tumor growth, particularly in neuroblastoma and BRAF-mutant colorectal cancer, and can synergize with traditional chemotherapy to induce apoptosis [2] [1].

Mechanism of Action & Key Targets

The table below summarizes the key kinase targets of this compound and their reported dissociation constants (Kd), which provide a measure of binding affinity [1]. A lower Kd value indicates stronger binding and higher potency against that specific target.

Table 1: Primary Kinase Targets and Binding Affinities of this compound

Kinase Target Kd Value (nM) Note
RET 2 --
c-Kit 2 --
PDGFRβ 2 --
Lck 2 --
Abl-1 3 --
VEGFR2 8 --
CSF1R 9 --
B-Raf (V600E) 14 Oncogenic mutant
EPHA2 14 --
B-Raf 36 Wild-type
Raf 39 --
EGFR 22 --
c-Met 513 --
JAK2 4700 --
MEK1 7100 Downstream of Raf
MEK2 8300 Downstream of Raf

The following diagram illustrates the core signaling pathway inhibited by this compound and the logical flow from its mechanism to its cellular effects:

G This compound This compound RAF_Kinases RAF Kinases (BRAF V600E, c-RAF) This compound->RAF_Kinases Inhibits Apoptosis Induction of Apoptosis & Tumor Regression This compound->Apoptosis Leads to MEK MEK1/2 RAF_Kinases->MEK Phosphorylates/Activates ERK ERK1/2 MEK->ERK Phosphorylates/Activates CellProliferation Enhanced Cell Proliferation & Survival ERK->CellProliferation

Diagram 1: this compound inhibits the RAF/MEK/ERK signaling pathway. By targeting RAF kinases, this compound blocks the downstream phosphorylation and activation of MEK and ERK. This inhibition prevents cancer cell proliferation and can ultimately lead to apoptosis and tumor regression.

Protocol: Determining Cell Viability EC50

This protocol outlines the general steps for determining the half-maximal effective concentration (EC50) of this compound for inhibiting cell proliferation, based on common practices in preclinical drug discovery [1].

3.1 Materials and Reagents

  • This compound: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot and store at -20°C or -80°C.
  • Cell Lines: Select appropriate cancer cell lines (e.g., A375 melanoma for BRAF V600E; HCT116 for wild-type BRAF).
  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Assay Plates: 96-well tissue culture-treated plates.
  • Cell Viability Reagent: Cell Titer Blue or MTT reagent.
  • Microplate Reader: Capable of measuring fluorescence (for Cell Titer Blue) or absorbance (for MTT).

3.2 Experimental Workflow

The following diagram summarizes the key stages of the EC50 determination process:

G PlateCells 1. Plate Cells Seed cells in 96-well plate (e.g., 10,000 cells/well) Allow attachment overnight SerumStarvation 2. Serum Starvation (Optional) Wash cells and switch to medium with 0.5% serum Incubate overnight PlateCells->SerumStarvation DrugTreatment 3. Drug Treatment Prepare serial dilutions of This compound (e.g., 9 points) Add to cells, final DMSO ≤0.5% Incubate for 72 hours SerumStarvation->DrugTreatment ViabilityAssay 4. Viability Measurement Add Cell Titer Blue reagent Incubate for 2-4 hours Measure fluorescence (Ex/Em: ~560/590 nm) DrugTreatment->ViabilityAssay DataAnalysis 5. Data Analysis Normalize data to controls (DMSO=100%, Blank=0%) Fit dose-response curve Calculate EC50 value ViabilityAssay->DataAnalysis

Diagram 2: Key stages of the EC50 determination process for this compound, from cell plating to data analysis.

3.3 Detailed Procedure

  • Cell Plating: Seed cells into a 96-well plate at a density optimized for 70-80% confluence after 72 hours of growth (e.g., 10,000 cells per well for A375 cells). Use culture medium with 10% FBS. Allow cells to attach overnight in a standard cell culture incubator (37°C, 5% CO₂).
  • Serum Starvation (Optional but Recommended): To synchronize cells and increase sensitivity to pathway inhibition, wash the cells with PBS and switch to a low-serum medium (e.g., 0.5% FBS) for an additional overnight incubation [1].
  • Drug Treatment:
    • Prepare a serial dilution of this compound in culture medium. An 11-point, 3-fold serial dilution is a robust starting point. Ensure the final concentration of DMSO is the same in all wells (e.g., 0.5% v/v) to avoid solvent toxicity.
    • Add the drug dilutions to the cells. Include control wells: vehicle-only (DMSO) for 100% viability and cell-free wells with medium only for background subtraction.
    • Incub the plate for 72 hours.
  • Viability Measurement:
    • Following the 72-hour incubation, add Cell Titer Blue reagent directly to each well according to the manufacturer's instructions.
    • Incubate the plate for an additional 2-4 hours to allow viable cells to convert the reagent into a fluorescent product.
    • Measure the fluorescence intensity using a microplate reader (e.g., excitation 560 nm, emission 590 nm).
  • Data Analysis:
    • Subtract the average background fluorescence (from cell-free wells) from all sample readings.
    • Normalize the data: The average fluorescence of the DMSO-treated control wells represents 100% viability.
    • Plot the normalized cell viability (%) against the log10 of the this compound concentration.
    • Fit the data to a four-parameter logistic (4PL) dose-response curve using software such as GraphPad Prism or similar.
    • The EC50 value is the concentration of this compound that gives a response halfway between the top (100%) and bottom plateaus of the curve.

Application Notes & Key Findings

  • Synergy with Chemotherapy: this compound has shown a synergistic pro-apoptotic effect when combined with traditional chemotherapeutic agents. This suggests its potential use in combination therapy regimens [2].
  • Differential Sensitivity: this compound is more cytotoxic to cell lines expressing mutant BRAF (e.g., A375, SK-MEL-28, Colo-205) compared to those with wild-type BRAF (e.g., HCT116, DU145). Researchers should select cell lines based on their genetic background [1].
  • In Vivo Correlation: The in vitro potency translates to in vivo efficacy. In a Colo-205 xenograft mouse model, oral administration of this compound (30-100 mg/kg, twice daily) led to significant tumor growth inhibition and even partial regression [1].

References

Agerafenib oral dosing schedule in preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Dosing Protocol for Agerafenib

The table below summarizes the key parameters for the in vivo dosing schedule of this compound in mouse xenograft models [1].

Parameter Specification
Recommended Doses 10 mg/kg, 30 mg/kg, 100 mg/kg
Effective Doses 30 mg/kg, 100 mg/kg (BID)
Route of Administration Oral
Dosing Frequency Twice Daily (BID)
Treatment Duration 14 days
Vehicle Formulation 22% 2-hydroxypropyl-beta-cyclodextrin
Dosing Volume 0.1 mL per 20 g of body weight
Model Athymic nu/nu nude mice (6-8 weeks old, 20–25 g)

In Vitro Antiproliferative Assay Protocol

For in vitro studies, this compound demonstrates potent activity in the nanomolar range against cell lines expressing the BRAF V600E mutation [1].

  • Cell Culture: Use appropriate human carcinoma cell lines, such as A375 (melanoma) or Colo-205 (colorectal cancer), which express the BRAF V600E mutation.
  • Compound Preparation: Prepare this compound stock solutions and serially dilute them to the desired concentrations. The final DMSO concentration in the cell culture should not exceed 0.5%.
  • Treatment and Incubation: Add the various concentrations of this compound to the cells and incubate for 72 hours.
  • Viability Assessment: After the incubation period, measure cell viability or proliferation using a standard assay (e.g., MTT, CellTiter-Glo). The half-maximal inhibitory concentration (IC50) can then be calculated from the dose-response data.

Mechanism of Action and Experimental Context

This compound is a small molecule tyrosine kinase inhibitor. While initially recognized for its potent activity against the BRAF V600E mutation, it also targets other kinases, including RET (Rearranged during Transfection) [1].

The diagram below illustrates the core signaling pathways driven by RET, one of this compound's targets, and how its inhibition impacts cancer cell processes.

G RET_Fusions RET Gene Fusions Constitutive_Activation Constitutive RET Activation RET_Fusions->Constitutive_Activation RET_Mutations RET Mutations RET_Mutations->Constitutive_Activation RET_Overexpression RET Overexpression RET_Overexpression->Constitutive_Activation RAS_RAFTooltip Constitutive_Activation->RAS_RAFTooltip PI3K_AKTTooltip Constitutive_Activation->PI3K_AKTTooltip JAK_STAT3Tooltip Constitutive_Activation->JAK_STAT3Tooltip RAS_RAF RAS/RAF/MEK/ERK Cellular_Effects Promotes Cell: - Proliferation - Survival - Growth - Metastasis RAS_RAF->Cellular_Effects ERK_Module MAPK Pathway ERK_Module->Cellular_Effects PI3K_AKT_Module PI3K/AKT Pathway PI3K_AKT_Module->Cellular_Effects JAK_STAT3 JAK/STAT3 Pathway JAK_STAT3->Cellular_Effects This compound This compound Inhibition This compound->Constitutive_Activation Inhibits RAS_RAFTooltip->RAS_RAF Phosphorylates Y1062, Y1096 RAS_RAFTooltip->ERK_Module Phosphorylates Y1062 PI3K_AKTTooltip->PI3K_AKT_Module Phosphorylates Y687, Y1062 JAK_STAT3Tooltip->JAK_STAT3 Phosphorylates Y752, Y928

Key Oncogenic Pathways: Aberrant RET activation, whether from gene fusions, mutations, or overexpression, constitutively activates downstream signaling cascades without the need for external stimuli [2] [3]. Key pathways include:

  • RAS/RAF/MEK/ERK Pathway: Primarily drives cell proliferation and differentiation.
  • PI3K/AKT Pathway: A critical survival and growth pathway.
  • JAK/STAT3 Pathway: Involved in cell survival and other functions.

By inhibiting RET kinase activity, this compound blocks the activation of these pathways, leading to suppressed tumor cell proliferation and survival [1].

Application Notes for Researchers

  • Tolerability: In the referenced study, all doses (10, 30, and 100 mg/kg BID) were well tolerated over the 14-day treatment period. No mortality or significant body weight loss (defined as <5% relative to vehicle controls) was observed [1].
  • Efficacy Correlation: Dosing at 10 mg/kg BID showed minimal effect on tumor growth, whereas 30 mg/kg and 100 mg/kg BID demonstrated significant antitumor efficacy in BRAF V600E-driven xenograft models [1].
  • Vehicle Consideration: The use of 22% 2-hydroxypropyl-beta-cyclodextrin as a vehicle is crucial for the solubility and bioavailability of this compound in preclinical formulations.

References

Agerafenib low solubility troubleshooting in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Problem

Agerafenib is a small molecule kinase inhibitor with physicochemical properties that often lead to poor aqueous solubility, a common hurdle for many investigational drugs [1] [2]. While no specific aqueous solubility value for this compound was located, its high calculated partition coefficient (logP) and topological polar surface area suggest low inherent water solubility [2]. This can lead to low and variable bioavailability, inconsistent dosing in cell cultures, and ultimately, unreliable experimental results [3].

Solubilization Strategies & Protocols

Here are several established methods you can apply to improve the solubility of this compound for your in vitro studies.

Method 1: Using Water-Miscible Co-solvents

This is one of the most common and straightforward approaches. A stock solution of this compound is prepared in a pure organic solvent like DMSO, which is then added to your aqueous buffer system. The final concentration of the co-solvent in your cell culture must be kept low (typically below 0.5-1.0%) to avoid cytotoxicity.

Experimental Protocol:

  • Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10-50 mM).
  • Vortex and sonicate as needed to ensure it is fully dissolved.
  • Dilute this stock solution directly into your pre-warmed cell culture medium or aqueous buffer with gentle vortexing. The final DMSO concentration should not exceed 0.5%.
  • Visually inspect the solution for any precipitation. If cloudiness or particles appear, the solution may have exceeded its solubility limit, and a different strategy is required.

Reported Solubility of this compound in DMSO [4]:

Solvent Solubility (at 25°C) Concentration
DMSO ~45 mg/mL ~86.96 mM
Method 2: Formulating with Cyclodextrins

Cyclodextrins (CDs) can form inclusion complexes with lipophilic drug molecules, encapsulating them within their hydrophobic cavity and significantly enhancing their apparent solubility in water [5] [3]. This strategy has been successfully demonstrated for Sorafenib, a drug with similar challenges.

Experimental Protocol (for preparing an SBE-β-CD complex):

  • Prepare an aqueous solution of Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in your buffer or plain water. A concentration of 10-20 mM is a good starting point [5].
  • Add an excess amount of this compound to the CD solution.
  • Seal the container and place it on a rotator or shaker for 24-48 hours at room temperature or 4°C to reach complexation equilibrium.
  • After incubation, centrifuge the solution at high speed (e.g., 10,000-15,000 rpm) for 10-15 minutes to pellet any undissolved drug.
  • Carefully collect the supernatant, which contains the drug-CD complex. Filter it through a 0.22 µm or 0.45 µm syringe filter for sterilization.
  • Quantify the drug concentration in the supernatant using a validated method like HPLC-UV.

Comparative Effectiveness of Cyclodextrins (based on Sorafenib studies [5]):

Cyclodextrin Type Key Feature Stability Constant (K_s) with Sorafenib
SBE-β-CD Sulfobutylether derivative; high water solubility, good complexation 940 M⁻¹
HP-β-CD Hydroxypropyl derivative; commonly used, well-tolerated Data not specified, but less than SBE-β-CD
β-CD Natural cyclodextrin; lower solubility and complexation ability 210 M⁻¹
Method 3: Employing Surfactants and Nanoformulations

For more advanced work, surfactants or nano-formulations can create stable dispersions of the drug.

  • Surfactant Dispersions: Use a non-ionic surfactant like Cremophor EL or polysorbate 80 (Tween 80). A small amount of concentrated surfactant stock is mixed with the drug, followed by gradual dilution with aqueous buffer under agitation to form a micellar solution.
  • Nano-suspensions: Techniques like anti-solvent precipitation or wet milling can be used to create nano-sized drug particles, which dramatically increase the surface area and dissolution rate [3].

The Impact of Solubility on Bioactivity

Successful solubilization is critical because it directly influences the drug's availability to interact with its biological targets. This compound is a potent multi-kinase inhibitor, and its mechanism relies on reaching its intracellular targets.

The diagram below illustrates how proper solubilization enables this compound to effectively inhibit the MAPK/ERK signaling pathway, a key mechanism for its anti-cancer activity [6] [7].

G cluster_cellular Cellular Response cluster_pathway MAPK/ERK Signaling Pathway Apoptosis Apoptosis Cell Cycle\nArrest Cell Cycle Arrest Inhibited Cell\nProliferation Inhibited Cell Proliferation Growth Factor\nReceptor Growth Factor Receptor Ras Ras Growth Factor\nReceptor->Ras Activates Raf Raf Ras->Raf Activates Raf->Apoptosis  Pathway Inhibition Leads To Raf->Cell Cycle\nArrest  Pathway Inhibition Leads To MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell Growth &\nProliferation\n(Transcription) Cell Growth & Proliferation (Transcription) ERK->Cell Growth &\nProliferation\n(Transcription) This compound in Solution This compound in Solution Inhibits BRAF(V600E)\n& CRAF Inhibits BRAF(V600E) & CRAF This compound in Solution->Inhibits BRAF(V600E)\n& CRAF  Binds Target Inhibits BRAF(V600E)\n& CRAF->Raf  Blocks

Frequently Asked Questions

Q1: What is the maximum recommended concentration of DMSO for in vitro cell culture? For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to minimize cytotoxic effects and avoid confounding your experimental results. Always include a vehicle control with the same DMSO concentration.

Q2: The drug precipitates when I add the DMSO stock to my aqueous buffer. What should I do? This indicates the solution has exceeded its solubility limit. You can try:

  • Using a more concentrated DMSO stock to reduce the volume added.
  • Performing serial dilution to gradually introduce the organic solvent to the aqueous phase.
  • Switching to a more effective solubilization method, such as cyclodextrin complexation.

Q3: How can I accurately determine the concentration of this compound in my cyclodextrin solution? The most reliable method is to use HPLC with UV detection. After preparing the complex and filtering it, inject a sample and quantify the drug concentration by comparing the peak area to a standard curve prepared in a suitable solvent [8].

References

Agerafenib (CEP-32496) Profile and Key Assay Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib is a multi-kinase inhibitor, and its efficacy is directly linked to target inhibition. The following table summarizes its primary known targets, which should guide your assay development [1].

Target Reported Role Relevance to Apoptosis Assay
BRAF (WT & V600E) Primary target; key driver in MAPK pathway [2] Critical: sustained inhibition induces apoptosis in BRAF-driven cells.
VEGFR-2 Secondary target; involved in angiogenesis [2] Context-dependent: can contribute to anti-tumor effects.
RET Secondary target; found in NSCLC, thyroid cancer [3] [4] Cell line-dependent: crucial if using RET-fusion positive models.

Key Considerations for Your Assay:

  • Cell Line Selection is Paramount: The optimal concentration is highly dependent on the genetic background of your cell model.
    • For BRAF-mutant cells (e.g., melanoma, colorectal cancer): this compound will be most potent, and lower concentrations may suffice to induce apoptosis via complete MAPK pathway suppression.
    • For RET-fusion positive cells (e.g., certain NSCLC, thyroid cancer): Efficacy will depend on this compound's potency against RET.
    • For BRAF-wild type cells: You may need much higher concentrations to see an effect, and apoptosis may be weaker or require prolonged exposure.
  • Inhibition Precedes Death: Apoptosis is a downstream consequence of sustained kinase inhibition. It is crucial to first confirm that your treatment protocol effectively inhibits the intended targets over the assay timeframe.

Proposed Experimental Workflow for Concentration Optimization

This workflow will help you empirically determine the right concentration range for your specific experimental model.

start Start: Define Cell Model & Hypothesis step1 1. Confirm Target Expression (e.g., BRAF mutation, RET fusion) start->step1 step2 2. Perform Dose-Response Viability Assay (72-hour incubation, ATP-based readout) step1->step2 step3 3. Calculate IC50 & Select Test Range (e.g., 0.1x, 0.5x, 1x, 2x, 5x IC50) step2->step3 step4 4. Validate Target Inhibition (Western Blot for pERK, pMEK, pRET) step3->step4 step5 5. Execute Apoptosis Assay (Annexin V/PI, Caspase-3/7 activity) step4->step5 step6 6. Analyze Data & Determine Optimal Concentration step5->step6

Detailed Protocols for Key Steps:

Step 2: Dose-Response Viability Assay (CCK-8/MTT)

  • Purpose: To establish the concentration that reduces cell viability by 50% (IC50) after 72 hours of treatment. This value is the cornerstone for selecting your apoptosis assay concentrations.
  • Procedure:
    • Seed cells in a 96-well plate at a density that will be 70-80% confluent at the end of the assay.
    • After 24 hours, treat cells with a wide range of this compound concentrations (e.g., 1 nM to 10 µM). Include a DMSO vehicle control (e.g., 0.1% v/v).
    • Incubate for 72 hours.
    • Add 10 µL of CCK-8 reagent directly to each well.
    • Incubate for 1-4 hours at 37°C and measure the absorbance at 450 nm.
    • Plot % viability vs. log(concentration) and calculate the IC50 value.

Step 4: Validation of Target Inhibition (Western Blotting)

  • Purpose: To confirm that your selected this compound concentrations are effectively inhibiting the intended kinase targets within your cells. This bridges the gap between cell death and mechanism of action [2].
  • Procedure:
    • Treat cells with your selected concentration range (from Step 3) for 6, 24, and 48 hours.
    • Lyse cells and quantify total protein.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe with primary antibodies against:
      • Phospho-MEK1/2 (Ser217/221) or Phospho-ERK1/2 (Thr202/Tyr204) as a direct readout of MAPK pathway inhibition.
      • Total MEK or Total ERK as loading controls.
      • (If relevant) Phospho-RET and Total RET.
    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detector. Successful inhibition will show a dose-dependent decrease in phosphorylated protein levels.

Step 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Purpose: To quantitatively measure the percentage of cells undergoing early and late apoptosis.
  • Procedure:
    • Seed cells and treat with your optimized concentrations for 24, 48, and 72 hours.
    • Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
    • Resuspend the cell pellet in 1X Annexin V binding buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) as per manufacturer's instructions.
    • Incubate for 15 minutes at room temperature in the dark.
    • Analyze by flow cytometry within 1 hour.
    • Interpretation: Annexin V+/PI- cells are in early apoptosis; Annexin V+/PI+ cells are in late apoptosis or necrotic.

Frequently Asked Questions (FAQs)

Q1: I don't know the IC50 for my cell line. What is a safe starting concentration range for this compound? A1: Based on its profile as a potent inhibitor, a logical starting point for a dose-response viability assay is a range from 10 nM to 10 µM. Use a logarithmic scale (e.g., 0.01, 0.1, 1, 10 µM) to adequately capture the IC50. Always include a high-concentration positive control (e.g., 1-10 µM Staurosporine) for apoptosis.

Q2: My cells are not undergoing apoptosis even at high concentrations. What could be wrong? A2: Consider these troubleshooting steps:

  • Check the target: Verify that your cell line is dependent on a pathway that this compound inhibits (e.g., check for BRAF mutations or RET fusions).
  • Confirm inhibition: Run a Western blot to ensure that this compound is actually inhibiting pERK in your cells. If not, the drug may not be active or your cells are impermeable.
  • Extend treatment time: Apoptosis can be a slow process. Try extending the treatment time to 96 or 120 hours.
  • Check for resistance mechanisms: Some cells have innate or acquired resistance to kinase inhibitors via upstream (e.g., RAS mutations) or parallel pathway activation (e.g., PI3K/AKT).

Q3: How should I prepare and store this compound stock solutions? A3:

  • Solubility: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM).
  • Storage: Aliquot the stock solution and store it at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
  • Working Dilutions: When treating cells, dilute the stock directly into your cell culture medium. Ensure the final concentration of DMSO is the same in all wells (including controls) and does not exceed 0.1-0.5%, a level that is non-toxic to most cell lines.

References

Agerafenib stability issues in cell culture media

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Handling Information

The table below summarizes the key available data for Agerafenib (also known as CEP-32496 hydrochloride) relevant to its preparation and handling in a research setting [1] [2].

Property Specification Relevance to Cell Culture
Molecular Weight 553.92 g/mol (HCl salt) [1] Critical for calculating molar concentrations for stock solutions and treatment doses.
Form White to off-white crystalline powder [2] Physical form of the material as supplied.
Solubility (Stock) ≥ 25.85 mg/mL in DMSO [2] Confirms DMSO is a suitable solvent for preparing high-concentration stock solutions.
Storage Store under recommended conditions in the Certificate of Analysis [1] For long-term stability, follow the manufacturer's specific guidance.
Shipping Room temperature (continental US) [1] Indicates short-term stability at ambient temperature.

Proposed Protocol for Assessing Stability

In the absence of published stability data, you can establish an in-house testing protocol. The workflow below outlines the key steps for a do-it-yourself stability assessment.

Start Prepare stock solution in DMSO A Spike into cell culture media Start->A B Incubate under cell culture conditions A->B C Sample at predetermined time points (e.g., 0, 24, 48, 72h) B->C D Analyze compound integrity C->D E1 Analytical Method: HPLC-UV/MS D->E1 E2 Functional Method: Dose-response assay D->E2 F Compare results to time-zero control E1->F E2->F

Detailed Methodologies:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration such that when diluted into cell culture media (e.g., 1:1000 dilution), it reaches your desired working concentration (e.g., 1 µM). Ensure the final DMSO concentration is tolerated by your cells (typically ≤0.1%).
    • Aliquot the drug-media solution into several vials and place them in the incubator you use for cell culture (37°C, 5% CO₂) to simulate the experimental environment. Keep one aliquot at -20°C or -80°C as the "time-zero" control.
  • Sampling and Analysis:

    • Remove samples from the incubator at predetermined time points (e.g., 0, 24, 48, 72 hours).
    • Analytical Chemistry Method (Direct): Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) to quantify the remaining intact this compound. Compare the peak area or mass signal of the incubated samples to the "time-zero" control to determine the percentage of parent compound remaining [3].
    • Functional Biology Method (Indirect): Use the incubated samples in a cell-based viability assay. Treat BRAF V600E-mutant cells (e.g., A375 or Colo-205, known to be sensitive to this compound [1]) with these samples and measure the loss of efficacy over time using an assay like Cell Titer Blue [1] or MTT [4]. A rightward shift in the IC₅₀ curve indicates a loss of drug potency due to degradation.

Frequently Asked Questions

  • What is the typical working concentration for this compound in cell culture? While dose-dependent, the IC₅₀ for proliferation of A375 cells (a BRAF V600E mutant line) is reported as 78 nM [1]. Effective doses in vivo in mouse xenograft models ranged from 10 to 100 mg/kg administered orally [1].

  • What is the primary mechanism of action of this compound? this compound is a highly potent and orally active inhibitor of the BRAF V600E mutant kinase, with a dissociation constant (Kd) of 14 nM [1]. It is a multi-kinase inhibitor and also shows high potency against other targets like c-Kit, Ret, and VEGFR-2 [1].

  • The drug appears to have lost efficacy in my experiment. What could be the cause? Besides stability in media, consider:

    • Repeated Freeze-Thaw Cycles: Always prepare single-use aliquots of your DMSO stock solution.
    • Cell Line Drift or Contamination: Authenticate your cell lines and check for mycoplasma.
    • Intrinsic Resistance: Some cancer cell lines, particularly colorectal cancers with heterozygous BRAF V600E, harbor other oncogenic drivers (e.g., EGFR) that confer resistance to BRAF inhibition alone [3].

Key Recommendations

  • Fresh is Best: For critical experiments, prepare a fresh stock solution of this compound in DMSO and dilute it into cell culture media immediately before treating your cells.
  • Consult the Manufacturer: The most reliable source for stability data is the Certificate of Analysis (CoA) provided with your specific batch of this compound. You can also contact the supplier's technical support team directly for guidance.
  • Validate Experimentally: The proposed stability assessment protocol is the most reliable way to determine the suitable handling procedures for this compound in your specific experimental setup.

References

reducing Agerafenib off-target effects in kinase panels

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Guide for Kinase Panel Profiling

To systematically identify and quantify the off-target effects of Agerafenib, you can follow this experimental workflow.

workflow start Start: this compound Off-Target Profiling step1 In Vitro Kinase Assay (Select broad panel including RAF, PDGFRβ, VEGFR-2) start->step1 step2 Dose-Response Curves (Determine IC₅₀ for each kinase) step1->step2 step3 Data Analysis (Calculate selectivity score & rank off-target potency) step2->step3 step4 Cellular Validation (Confirm activity in relevant cell models) step3->step4 end Integrate Findings step4->end

Phase 1: In Vitro Kinase Profiling Assay

The first phase involves testing this compound against a broad panel of purified kinases.

  • Objective: Quantify the inhibitory potency (IC₅₀) of this compound across a wide range of kinases.
  • Methodology: Use a competitive binding assay or a functional kinase activity assay.
    • Platforms: Commercially available services like Invitrogen's KinaseProfiler or Reaction Biology's StarScan.
    • Key Kinases to Include: Based on the profile, ensure the panel includes:
      • Primary Targets: BRAF (wild-type and V600E mutant), CRAF.
      • Reported Off-Targets: PDGFRβ, VEGFR-2 [1].
      • Related Kinases: Other RAF family members (ARAF), and structurally related kinases.
  • Protocol Outline:
    • Incubation: Incubate this compound at a range of concentrations with each kinase and its specific substrate.
    • Reaction: Initiate the phosphorylation reaction by adding ATP.
    • Detection: Quantify substrate phosphorylation using a suitable method.
    • Analysis: Plot dose-response curves and calculate the IC₅₀ value for each kinase.
Phase 2: Cellular Target Engagement & Phenotypic Validation

Confirm the functional consequences of off-target inhibition in a more physiologically relevant context.

  • Objective: Validate that the off-target interactions occur in cells and translate to a phenotypic output.
  • Methodology:
    • Phospho-Proteomics: Treat relevant cell lines with this compound and use mass spectrometry to identify changes in phosphorylation of proteins downstream of off-targets.
    • Cell Proliferation/Viability Assays: Use assays like CellTiter-Glo [2] to monitor cell health.
    • Specific Functional Assays:
      • For VEGFR-2 inhibition: Conduct endothelial tube formation assays to assess anti-angiogenic effects.
      • For PDGFRβ inhibition: Examine effects in cell types where PDGFR signaling is crucial.
  • Protocol Outline:
    • Cell Treatment: Treat cells with this compound at concentrations near and above its cellular IC₅₀ for MAPK pathway inhibition.
    • Analysis:
      • Perform Western blotting to check phosphorylation of ERK (primary pathway) and downstream effectors of off-targets.
      • Conduct functional assays and quantify results.

Troubleshooting Common Issues

Here are solutions to common problems encountered during kinase profiling.

Issue Possible Cause Solution
High off-target potency Low kinase selectivity; similar ATP-site conformation. Optimize concentration: Use lowest effective dose. • Test analogs: Explore structurally related compounds for better profiles.
Lack of cellular effect despite strong in vitro data Poor cellular permeability/efflux; insufficient target engagement. Confirm cellular uptake: Use LC-MS/MS to measure intracellular concentration. • Use positive control inhibitors for off-target pathways.
Inconsistent IC₅₀ values Assay variability; compound stability; human error. • Include a reference inhibitor in every assay. • Prepare fresh compound stocks in DMSO. • Ensure consistent ATP concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-targets of this compound I should be concerned about? The most documented off-targets are PDGFRβ and VEGFR-2 [1]. It is crucial to profile these specifically in your experiments.

Q2: How can I improve the selectivity of this compound in my experiments?

  • Concentration is critical: Use the lowest possible concentration that achieves the desired efficacy on your primary target.
  • Combination approach: Consider using this compound in combination with highly specific inhibitors of its key off-target pathways to isolate effects.

Q3: The off-target effects are interfering with my experimental readouts. What can I do?

  • Engineer resistant cells: Use CRISPR to introduce mutations that make the off-target kinase resistant to this compound but not to other inhibitors.
  • Employ a negative control compound: Identify or develop a structurally similar compound that inhibits the off-target kinases but not the primary RAF targets.

References

Technical Support Center: Agerafenib Combination Therapy Synergy Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions
  • What is the established synergistic combination for Agerafenib in neuroblastoma? Preclinical studies demonstrate that this compound exhibits a synergistic pro-apoptotic effect when combined with the chemotherapeutic agent doxorubicin in neuroblastoma cell lines [1] [2] [3].
  • What is the primary mechanism of action of this compound? this compound is a pan-RAF inhibitor that abrogates the activation of the ERK MAPK pathway. It has high binding affinity for both BRAF (mutant and wild-type) and CRAF [1] [2].
  • Which downstream signaling protein is a key indicator of this compound's efficacy? Effective target inhibition by this compound leads to reduced levels of phosphorylated ERK (p-ERK), which can be measured by western blot as a primary pharmacodynamic readout [2].
This compound Monotherapy & Combination Efficacy Data

The following table summarizes key quantitative findings from preclinical studies on this compound in neuroblastoma models [1] [2] [3].

Experimental Model Treatment Key Outcome Measures Results Summary
In Vitro (NB Cell Lines) This compound Monotherapy Cell proliferation & Colony formation Significantly inhibited proliferation and colony formation ability.
In Vitro (NB Cell Lines) This compound + Doxorubicin Apoptotic Synergy Showed a synergistic pro-apoptotic effect.
In Vivo (Mouse Xenograft) This compound Monotherapy Tumor Growth & Animal Survival Potently suppressed tumor growth and prolonged survival.
In Vivo (Mouse Xenograft) This compound Monotherapy Toxicity Profile Exhibited a favorable toxicity profile.
Detailed Experimental Protocols
1. In Vitro Synergy Assay (Cell Viability)

This protocol is used to assess the synergistic effect of this compound and chemotherapy on cell proliferation and viability [2].

  • 1. Cell Seeding: Plate neuroblastoma cells (e.g., MYCN-amplitated NGP or IMR-32, and MYCN-non-amplified SH-SY5Y or SK-N-AS) in 96-well plates at a density of 1x10⁴ cells per well.
  • 2. Drug Treatment: After cell adhesion, treat with a concentration matrix of this compound and the combination drug (e.g., Doxorubicin). A typical 5x5 combination matrix is used to model the dose-response relationship [4].
  • 3. Incubation: Incubate the treated cells for 72 hours.
  • 4. Viability Measurement: Use a cell viability assay such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS). Measure the absorbance at 490nm to determine the cell viability in each well.
  • 5. Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Mechanism of Action Analysis (Western Blot)

This protocol confirms the inhibition of the intended MAPK pathway target [2].

  • 1. Cell Treatment: Treat neuroblastoma cells with this compound at the predetermined IC₅₀ concentration or a vehicle control for a duration that covers the peak of pathway activity (e.g., 2-6 hours).
  • 2. Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • 3. Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • 4. Immunoblotting: Probe the membrane with specific primary antibodies:
    • Anti-p-ERK: To assess pathway inhibition.
    • Anti-total ERK: As a loading control.
    • Anti-RAF family proteins (BRAF, CRAF): To confirm target engagement.
  • 5. Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize protein bands.
Signaling Pathways and Experimental Workflow
MAPK Signaling Pathway and this compound Inhibition

The diagram below illustrates the targeted signaling cascade and the site of this compound's action [1] [2].

MAPK_Pathway MAPK Signaling Pathway and this compound Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF Family (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound This compound->RAF Inhibits

Workflow for Synergy Measurement

This flowchart outlines the key steps in a comprehensive synergy study, from in vitro testing to in vivo validation [2].

Experimental_Workflow Workflow for this compound Synergy Measurement Start In Vitro Investigation A Cell Viability Assays (Monotherapy & Combination) Start->A B Calculate Combination Index (CI) using CompuSyn A->B C Confirm Mechanism (Western Blot for p-ERK) B->C D In Vivo Validation (Mouse Xenograft Models) C->D E Assess: Tumor Growth, Animal Survival, Toxicity D->E

Troubleshooting Guide
Problem Potential Cause Solution
Lack of synergy in combination assays. Off-target effects or weak pathway activation in the cell line. Use cell lines with high RAF expression or MAPK pathway dependency; confirm baseline p-ERK levels [2].
High cytotoxicity in control/vehicle groups. Improper DMSO concentration or serum starvation effects. Ensure final DMSO concentration is ≤0.1% and maintain standard serum conditions during treatment.
No reduction in p-ERK levels in Western Blot. Insufficient drug concentration or duration of treatment. Perform a time- and dose-response curve for this compound to establish optimal conditions for pathway inhibition [2].
Inconsistent synergy scores between replicates. Inaccurate cell counting or uneven drug distribution. Standardize cell counting methods and ensure drugs are thoroughly mixed in the culture medium.

References

Agerafenib tumor penetration optimization in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib Mechanism & Kinase Profile

What is this compound's primary mechanism of action and its key molecular targets?

This compound (also known as CEP-32496 or RXDX-105) is an orally active, potent small-molecule inhibitor. Its primary anti-tumor effect is achieved through inhibition of the RAF/MEK/ERK (MAPK) signaling pathway [1] [2]. It is characterized as a pan-RAF inhibitor, effectively binding to and inhibiting BRAF (both wild-type and V600E mutant) and CRAF [1] [3].

The table below summarizes its binding affinity (Kd) for a range of kinase targets, which informs both its efficacy and potential off-target effects [3].

Target Kinase Kd (nM) Notes on Biological Significance
BRAF V600E 14 Primary target; high potency against this common oncogenic mutant [3].
BRAF 36 Inhibits wild-type BRAF [3].
CRAF 39 Pan-RAF inhibition abrogates MAPK pathway signaling [1] [3].
c-Kit 2 Potent inhibition; may contribute to activity in various tumors.
Ret 2 Potent inhibition; relevant for tumors with RET alterations [4] [3].
VEGFR-2 8 Inhibition may contribute to anti-angiogenic effects.
c-Met 513 Moderate affinity.
MEK-1 7100 Very low affinity; indicates specificity for upstream kinases.

This multi-kinase profile suggests that this compound's anti-tumor activity may result from combined effects on oncogenic signaling (via BRAF/Ret) and the tumor microenvironment (via VEGFR-2) [1] [3].

In Vivo Dosing & Efficacy Protocols

What are the established in vivo dosing protocols for this compound in mouse models?

The following protocol is adapted from studies demonstrating efficacy in mouse xenograft models [1] [3].

  • Cell Line: The data is based on studies using human neuroblastoma cell lines (e.g., MYCN-amplified NGP cells) and the A375 melanoma cell line (BRAF V600E mutant) [1] [5].
  • Mouse Model: Athymic nu/nu nude mice [3] [5].
  • Tumor Inoculation: Subcutaneous inoculation of 1x10^6 to 1x10^7 tumor cells [3].
  • Randomization: Mice are randomized into treatment and control groups when the average tumor volume reaches 150-200 mm³ [3].
  • Dosing Formulation: this compound is typically prepared in a vehicle of 22% hydroxypropyl-beta-cyclodextrin (HPβCD) [3].
  • Dosing Route: Oral gavage [3].
  • Dosing Regimen: The table below summarizes effective regimens from the literature.
Tumor Model Effective Dose Schedule Key Efficacy Findings
Colo-205 tumor xenografts [3] 10, 30, or 100 mg/kg Twice daily (BID) for 14 days Dose-dependent suppression of tumor growth.
Neuroblastoma (NGP) xenografts [1] 50 mg/kg Once daily for 21 days Potent tumor growth suppression and prolonged survival.

How can I pharmacodynamically confirm target engagement in my in vivo model?

To confirm that this compound is hitting its intended target in the tumor, you can measure the inhibition of phosphorylation of MEK (pMEK), a direct downstream substrate of RAF [3].

  • Protocol: Administer a single dose of this compound (e.g., 30 mg/kg or 55 mg/kg, orally) to tumor-bearing mice.
  • Tissue Collection: Collect tumor tissue at various time points post-dose (e.g., 2, 6, 10, and 24 hours).
  • Analysis: Perform western blot analysis on tumor lysates to measure levels of pMEK compared to total MEK. A single 30 mg/kg dose has been shown to inhibit pMEK by 50% at 2 hours and 75% at 6 hours post-dose [3].

Evaluating Tumor Penetration

How can I directly evaluate this compound's penetration and distribution into tumors?

A study used carbon-11-labeled CEP-32496 ([11C]CEP-32496) as a positron emission tomography (PET) tracer to evaluate its pharmacokinetics directly [5]. The workflow is summarized below.

Start Start: Synthesize [11C]CEP-32496 InVitro In Vitro Binding Assays Start->InVitro Auto Ex Vivo Autoradiography InVitro->Auto PET In Vivo PET Imaging Auto->PET BioDist Biodistribution Study PET->BioDist Data Data: Specificity, Affinity, Accumulation BioDist->Data

  • Key Findings: The study demonstrated that [11C]CEP-32496 has high binding affinity for BRAF V600E-positive melanoma cells and accumulates continuously in tumors over 60 minutes post-injection. The tracer also showed high in vivo stability in plasma [5]. This method is excellent for quantifying tumor penetration but requires specialized equipment.

Troubleshooting & FAQs

Q: I am observing insufficient anti-tumor efficacy in my in vivo model. What could be the issue?

  • A: Consider the following steps:
    • Verify Target Expression: Confirm your tumor model expresses the primary targets of this compound (e.g., BRAF V600E, other RAF isoforms, or RET) via genetic sequencing or protein analysis [1] [4].
    • Check Pharmacodynamics: Perform a pMEK analysis on treated tumors to confirm that the drug is engaging its target. If pMEK is not suppressed, the issue may be with drug bioavailability or potency [3].
    • Optimize Dosing: The 100 mg/kg BID regimen showed the strongest effect in one study [3]. Ensure your dosing formulation is correct and that the treatment duration is sufficient.
    • Consider Combination Therapy: Preclinical data shows this compound has a synergistic pro-apoptotic effect when combined with chemotherapy like doxorubicin [1].

Q: The drug is causing high toxicity or animal death in my study. How can I manage this?

  • A: The cited literature reports that this compound "exhibited a favorable toxicity profile" in mouse models [1]. For troubleshooting:
    • Dose Verification: Double-check your drug concentration and dosing calculations.
    • Formulation: Ensure the vehicle (22% HPβCD) is prepared correctly and that the drug is fully dissolved.
    • Dose Escalation: If starting a new model, consider a dose-escalation study (e.g., beginning at 30 mg/kg once daily) to establish a maximum tolerated dose for your specific setup.

Q: How can I enhance this compound's penetration into brain tumors?

  • A: The search results do not contain specific data on this compound's ability to cross the blood-brain barrier (BBB) or blood-tumor barrier (BTB). However, general strategies to overcome the BTB from the literature include [6] [7]:
    • Modulating the Tumor Microenvironment: Using agents to normalize the abnormal, leaky vasculature in tumors.
    • Inhibiting Efflux Pumps: Co-administrating inhibitors of efflux transporters like P-glycoprotein (P-gp).
    • Utilizing Physical Methods: Techniques like focused ultrasound (FUS) with microbubbles can temporarily disrupt the BTB to enhance drug delivery. Investigating these approaches would require new, dedicated experiments.

References

Agerafenib resistance mechanisms in cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Understanding BRAF Inhibitor Resistance

While data on Agerafenib (also known as RXDX-105) is limited as it is an investigational drug targeting cancers with RET and BRAF alterations [1], resistance to BRAF inhibitors is a well-documented phenomenon [2] [3]. The following table summarizes the common classes of resistance mechanisms identified for BRAF-targeted therapies.

Mechanism Category Specific Example Consequence
MAPK Pathway Reactivation Secondary NRAS or KRAS mutations [2] [3] Reactivates MAPK signaling independently of inhibited BRAF.
BRAF alternative splicing or amplification [4] [3] Produces truncated or overexpressed BRAF variants that evade inhibition.
MEK1/2 (MAP2K1/2) mutations [3] Activates downstream ERK directly, bypassing BRAF.
Overexpression of other RAF isoforms (CRAF, ARAF) [2] Cells switch to using other RAF kinases to transmit signals.
Upregulation of COT (MAP3K8) [3] Activates MEK through a RAF-independent mechanism.
Bypass Signaling Activation Receptor Tyrosine Kinase (RTK) upregulation (IGF-1R, PDGFRβ, c-MET, EGFR) [2] [3] Activates alternative survival pathways (e.g., PI3K-AKT) and can also reactivate MAPK.
Activation of PI3K-AKT pathway [2] [3] Promotes cell survival and suppresses apoptosis.
Tumor Microenvironment Stromal cell secretion of Hepatocyte Growth Factor (HGF) [3] Activates c-MET signaling in tumor cells, conferring resistance.
Phenotypic Transformation Epithelial-to-Mesenchymal Transition (EMT) [5] Increases cell motility, invasiveness, and is linked to drug tolerance.
Acquisition of stem-cell-like features [5] Enriches for a cell population with enhanced survival and self-renewal capacity.

The relationships between these primary mechanisms and how they lead to resistant cell survival are summarized in the pathway below.

braf_resistance cluster_pathway MAPK Pathway Reactivation cluster_bypass Bypass Track Activation BRAFi BRAF Inhibitor (e.g., this compound) BRAF1 BRAF V600E BRAFi->BRAF1 Inhibits RTK1 RTK RAS1 RAS (Mutant) MEK1 MEK ERK1 ERK Survival Cell Survival Proliferation Therapy Resistance ERK1->Survival RTK2 Upregulated RTK (e.g., IGF-1R, PDGFRβ) RAS2 RAS RTK2->RAS2 PI3K PI3K RTK2->PI3K CRAF CRAF/ARAF RAS2->CRAF MEK2 MEK CRAF->MEK2 ERK2 ERK MEK2->ERK2 ERK2->Survival AKT AKT PI3K->AKT AKT->Survival BRAFsplice BRAF Splice Variants BRAFsplice->MEK1 Bypasses BRAFamp BRAF Amplification BRAFamp->MEK1 Overwhelms MEKmutation MEK Mutation MEKmutation->ERK1 Activates COT COT (MAP3K8) Overexpression COT->MEK2 Activates

Experimental Protocols for Investigating Resistance

Since a direct guide for this compound is unavailable, here are established protocols for generating and characterizing resistant cell lines, which are directly applicable to your research.

Generating Resistant Cell Lines

The standard method involves chronic, stepwise exposure of parental cancer cell lines to increasing concentrations of the target drug [6] [5].

Workflow Summary:

  • Parental Cell Culture: Start with validated cell lines harboring the target mutation (e.g., BRAF V600E).
  • Initial IC₅₀ Determination: Perform a cell viability assay (e.g., WST-1, MTT) to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for your parental line [6].
  • Chronic Drug Exposure:
    • Begin treatment at a concentration that inhibits 10-20% of cell viability (IC₁₀–IC₂₀) [6].
    • Culture the cells in this dose for 2 days, then replace it with a drug-free medium and allow the surviving cells to recover and proliferate.
    • Once the cells are 80% confluent, passage them and expose them to a 1.5 to 2-fold higher drug concentration [6].
    • Repeat this cycle over several weeks to months, incrementally increasing the drug pressure.
  • Validation of Resistance: Confirm the development of resistance by re-calculating the IC₅₀ of the newly established cell line. A significantly higher IC₅₀ compared to the parental line confirms successful selection [6] [5].
Characterizing Resistant Phenotypes

Once resistant lines are established, you can investigate the underlying mechanisms.

  • Cell Viability and Proliferation Assays: Use assays like WST-1 or CyQUANT to confirm sustained proliferation under drug pressure and generate dose-response curves [6] [5].
  • Western Blot Analysis: Compare the activation status of key signaling pathways between parental and resistant cells. Look for re-activation of p-ERK (indicating MAPK pathway reactivation) and p-AKT (indicating PI3K pathway involvement) [2] [5].
  • Flow Cytometry:
    • Cell Cycle Analysis: Assess changes in cell cycle distribution (e.g., accumulation in a specific phase) [5].
    • Surface Marker Expression: Investigate the expression of markers associated with EMT (e.g., increased CD90, decreased E-cadherin) or stemness (e.g., CD20, CD133) [5].
  • Genetic Analysis:
    • Next-Generation Sequencing (NGS): Use cancer gene panels to identify newly acquired mutations in genes like NRAS, KRAS, MEK, or PIK3CA, or to detect BRAF amplification [5] [3].
    • RNA-Seq: Analyze transcriptomic changes to identify upregulated genes, such as receptor tyrosine kinases (e.g., IGF-1R, PDGFRβ) or markers of EMT [7] [3].

Suggested FAQs for Your Technical Center

Based on common challenges, here are potential FAQs you could develop for your support center.

Q1: How long does it typically take to generate a resistant cell line? A: The process is gradual and can take approximately 3 to 6 months of continuous culture under selective drug pressure, depending on the cell line and the drug [2] [5].

Q2: What is the most common mechanism of resistance to BRAF inhibitors? A: The most prevalent theme is the re-activation of the MAPK signaling pathway. This can occur through various genetic alterations, including mutations in NRAS, KRAS, or MEK, as well as BRAF splicing or amplification [2] [3].

Q3: Our resistant cells show no common genetic mutations. What else could be driving resistance? A: Resistance can be nongenetic. Investigate:

  • Epigenetic/Transcriptomic Changes: Upregulation of receptor tyrosine kinases (e.g., IGF-1R, PDGFRβ, AXL) detected via RNA-seq or protein analysis [3].
  • Phenotypic Plasticity: Look for evidence of Epithelial-to-Mesenchymal Transition (EMT) or the emergence of stem cell-like properties [5].
  • Tumor Microenvironment Factors: In vivo or 3D co-culture models might be needed to assess the role of stromal-derived factors like HGF [3].

References

Agerafenib storage conditions and shelf life

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling FAQs

  • What are the correct storage conditions for Agerafenib? this compound should be stored as a powder at -20°C in its original container [1] [2]. It is stable for at least three years under these conditions [2]. Once dissolved, stock solutions in solvents like DMSO should be stored at -80°C and are typically stable for several months [2]. The compound must be protected from light and moisture, and exposure to strong oxidizing agents should be avoided [1].

  • What is the shelf life of this compound? When stored unopened as a powder at -20°C, the manufacturer indicates a shelf life of 3 years [2]. For solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles and use within the specified period.

  • How should this compound be handled safely? this compound is toxic and a moderate to severe irritant to the skin and eyes [1]. Handling should only be performed by trained personnel using appropriate personal protective equipment (PPE):

    • Breathing equipment: NIOSH/MSHA-approved respirator [1].
    • Hand protection: Chemical-resistant rubber gloves [1].
    • Eye protection: Chemical safety goggles [1]. Always avoid inhalation and contact with skin, eyes, and clothing [1].
  • What should I do in case of accidental exposure?

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention [1].
    • Skin contact: Flush with copious amounts of water, remove contaminated clothing and shoes, and call a physician [1].
    • Eye contact: Immediately flush with plenty of water for several minutes, including under the eyelids. Seek medical advice [1].
    • Swallowing: Wash out the mouth with water and call a physician immediately [1].

Experimental Use and Protocols

Quantitative Data on this compound

The table below summarizes key biochemical and cellular activity data for this compound.

Parameter Value Notes / Cell Line
Molecular Weight 517.46 g/mol [1] [2] Formula: C₂₄H₂₂F₃N₅O₅ [1]
BRAFV600E Kd 14 nM [3] [4]
Wild-Type BRAF Kd 36 nM [3] [4]
c-Raf (CRAF) Kd 39 nM [3] [4]
pMEK Inhibition (IC50) 82 nM [3] A375 cell line (Melanoma)
Cellular Proliferation (IC50) 78 nM [3] [4] A375 cell line (Melanoma)
In Vivo Efficacy (Dose) 10-100 mg/kg [3] [2] Oral, twice daily (BID) in Colo-205 xenograft mouse model
Mechanism of Action Diagram

The following diagram illustrates the primary molecular mechanism of this compound and its role in targeted therapy combinations for BRAFV600E cancers like colorectal cancer (CRC).

G BRAF_WT Wild-Type BRAF BRAF_Mut BRAF V600E Mutation Raf_Dimers Raf Dimerization (BRAF/CRAF) BRAF_Mut->Raf_Dimers Constitutive Activation This compound This compound (CEP-32496) This compound->BRAF_WT Inhibits This compound->BRAF_Mut Inhibits This compound->Raf_Dimers Disrupts MEK MEK Phosphorylation Raf_Dimers->MEK Activates ERK ERK Phosphorylation MEK->ERK Activates Cell_Growth Cell Proliferation & Survival ERK->Cell_Growth Promotes Resistance_Mech Resistance Mechanism (e.g., HSPA8 Upregulation) CMA Chaperone-Mediated Autophagy (CMA) Resistance_Mech->CMA Enhances CAV1_Deg Caveolin-1 (CAV1) Degradation CMA->CAV1_Deg Mediates beta_cat β-catenin Nuclear Translocation CAV1_Deg->beta_cat Releases Wnt_path Wnt/β-catenin Pathway Activation beta_cat->Wnt_path Activates Wnt_path->Cell_Growth Promotes Combo_Therapy Combination Therapy Potential Combo_Therapy->Resistance_Mech Targets

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (A375 Melanoma Cells) This protocol is used to determine the IC50 of this compound for inhibiting the proliferation of BRAFV600E-mutant cells [3] [4].

  • Cell Seeding: Seed A375 cells at a density of 10,000 cells per well in a 96-well plate, using DMEM supplemented with 10% fetal calf serum. Allow cells to attach overnight [3] [4].
  • Serum Starvation: Wash cells with PBS and switch to DMEM with 0.5% serum for overnight incubation [3] [4].
  • Compound Treatment: Prepare this compound in DMSO and add to cells at various concentrations (e.g., perform a 9-point serial dilution). Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (0.5% DMSO) [3] [4].
  • Incubation: Incubate the cells with the compound for 72 hours [3].
  • Viability Measurement: Add Cell Titer Blue reagent to each well according to the manufacturer's instructions and incubate for an additional 3 hours [3] [4].
  • Quantification: Measure fluorescence using a plate reader (excitation 560 nm, emission 590 nm). Calculate the IC50 using non-linear regression analysis of the dose-response curve [3] [4].

In Vivo Xenograft Efficacy Study (Colo-205 Model) This protocol evaluates the antitumor efficacy of this compound in a mouse model [3] [2].

  • Animal and Tumor Inoculation: Use 6-8 week old athymic nu/nu nude mice. Subcutaneously inoculate each mouse with 1x10⁶ Colo-205 tumor cells in the right flank [3] [2].
  • Randomization: When the average tumor volume reaches 150-200 mm³ (typically 10-12 days post-inoculation), randomize animals into treatment groups (n=10 mice/group) [3] [2].
  • Dosing Regimen:
    • Treatment Groups: Vehicle control (e.g., 22% HPβCD), this compound at 10, 30, and 100 mg/kg.
    • Route & Schedule: Administer orally, twice daily (BID), for 14 days. Adjust the dosing volume to 0.1 mL per 20 g of body weight [3] [2].
  • Monitoring: Measure tumor volumes three times weekly using calipers. Calculate volume as (length x width²)/2 [3] [2].
Experimental Workflow Diagram

This workflow summarizes the key steps for evaluating this compound in a preclinical research setting.

G Start Project Start InVitro In Vitro Profiling Start->InVitro Protocol1 Cell Line Selection (BRAF V600E vs WT) InVitro->Protocol1 Protocol2 Biochemical (Kd) & Cellular (IC50) Assays InVitro->Protocol2 Determines Potency & Selectivity InVivo In Vivo Validation Protocol2->InVivo Protocol3 Xenograft Model Establishment InVivo->Protocol3 Protocol4 Oral Dosing & Tumor Monitoring InVivo->Protocol4 Assesses Efficacy & PK/PD Analysis Data Analysis & Mechanistic Studies Protocol4->Analysis End Therapeutic Implications Analysis->End Identifies Resistance Mechanisms

Troubleshooting Common Issues

  • Unexpected loss of potency in experiments: First, verify the storage conditions and age of your stock solution. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure that the final DMSO concentration in cell culture is ≤0.5% to avoid solvent toxicity [3] [4].
  • Poor solubility in aqueous buffers: this compound has good solubility in DMSO. Prepare a concentrated stock in DMSO first, then dilute into the culture medium. The final DMSO concentration should be kept low (e.g., 0.1-0.5%) to maintain cell viability [4].
  • Understanding drug resistance mechanisms: As highlighted in the mechanism diagram, intrinsic resistance in BRAFV600E colorectal cancer can involve upregulation of HSPA8, which activates the Wnt/β-catenin pathway independently of the MAPK pathway [5]. Consider combination strategies with HSPA8 inhibitors like VER155008 to overcome this resistance [5].

References

Agerafenib (CEP-32496): Mechanism & Cytotoxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib is a potent small-molecule inhibitor that primarily targets the RAF family of kinases, which are core components of the MAPK signaling pathway. Its mechanism and cytotoxic effects are summarized in the diagram below.

G This compound This compound RAF RAF Kinases (BRAF(V600E), BRAF(WT), CRAF) This compound->RAF Inhibits MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

The cytotoxicity of this compound is highly dependent on the cellular context, particularly the presence of specific genetic mutations. The table below summarizes its activity across various human cancer cell lines.

Cell Line Cancer Type Genetic Background Assay Type Incubation Time Cytotoxicity (IC₅₀/EC₅₀) Source
A375 Melanoma BRAF V600E mutant CellTiter Blue 72 hours 78 nM [1] [2]
COLO205 Colorectal BRAF V600E mutant CellTiter Blue 72 hours 36 nM [1] [2]
SK-MEL-28 Melanoma BRAF V600E mutant CellTiter Blue 72 hours 454 nM [1] [2]
HCT116 Colorectal BRAF Wild-Type CellTiter Blue 72 hours 669 nM [1] [2]
DU145 Prostate BRAF Wild-Type CellTiter Blue 72 hours 2.9 µM [1] [2]
Neuroblastoma Neuroblastoma Multiple cell lines Cell Proliferation 72 hours Significant growth inhibition [3] [4]

Experimental Protocol: Cytotoxicity Assay with this compound

The following workflow outlines the general steps for a 72-hour cytotoxicity assay, adaptable for testing this compound. This is a synthesis of common practices as a specific protocol was not found [5] [1].

G Step1 1. Cell Preparation & Plating Step2 2. Compound Treatment Step1->Step2 Step3 3. Incubation Step2->Step3 Step4 4. Viability/Cytotoxicity Readout Step3->Step4 Step5 5. Data Analysis Step4->Step5

Key Considerations for the Protocol:

  • Cell Seeding: Ensure cells are in the logarithmic growth phase and seed them at an optimal density. For a 96-well plate, a common starting density is between 2,000 and 10,000 cells per well, but this requires optimization [6] [5].
  • Compound Handling: Prepare this compound stock solutions in DMSO and perform serial dilutions. The final DMSO concentration in cell culture media should typically not exceed 0.5% to avoid solvent toxicity [1].
  • Assay Selection: The CellTiter Blue assay, which measures metabolic activity via resazurin reduction, has been successfully used with this compound [1] [2]. Alternative viability assays (e.g., ATP-based assays like CellTiter-Glo) or cytotoxicity assays (e.g., LDH release or Incucyte Cytotox dyes for real-time analysis) are also viable options [6] [7].

Troubleshooting Common Cytotoxicity Assay Issues

While specific issues with this compound were not detailed, the following table addresses common problems in cytotoxicity assays that are highly relevant.

Problem Potential Causes Recommended Solutions
Low Signal / Absorbance Cell density too low; incorrect reagent concentration. Perform a cell titration to optimize seeding density [5] [8].
High Background (Spontaneous Control) Cell density too high; serum interference (for LDH assays). Optimize cell density; use low-serum or serum-free media during the assay step [5] [8].
High Well-to-Well Variability Inconsistent pipetting; air bubbles in wells. Practice gentle and consistent pipetting; use calibrated pipettes; remove air bubbles with a fine needle [5].
Assay Interference Test compound is colored or fluorescent. Include internal controls with compound but no cells to subtract background; consider switching to a non-optical method (e.g., luminescent ATP assay) [9] [7].

Frequently Asked Questions

  • What is the typical incubation time for this compound in cytotoxicity assays? A standard incubation time is 72 hours, as used in multiple studies to evaluate its anti-proliferative effects [1] [2] [3].

  • Which cell lines are most sensitive to this compound? Cell lines harboring the BRAF V600E mutation (such as A375 melanoma and COLO205 colorectal carcinoma) are significantly more sensitive to this compound than those with wild-type BRAF [1] [2].

  • Can this compound be used in combination studies? Yes, preclinical research shows this compound has a synergistic pro-apoptotic effect when combined with chemotherapeutic agents like doxorubicin [3] [4].

References

Agerafenib vs other BRAF inhibitors efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

BRAF/MEK Inhibitors at a Glance

Drug Combination (BRAFi + MEKi) Key Efficacy Findings (vs. other combinations) Notable Characteristics & Safety Profile

| Encorafenib + Binimetinib | • Superior overall response rate vs. dabrafenib+trametinib (OR=1.86) [1]Favorable safety profile with fewer serious adverse events and discontinuations vs. other combinations [1] | • Favorable efficacy and safety profile among combinations [1] | | Dabrafenib + Trametinib | • A established standard regimen with extensive clinical trial data [2] | • Common adverse events: pyrexia (40%), fatigue (47%), chills [3] [4] • Lower rate of cutaneous squamous cell carcinoma (cuSCC) than vemurafenib [5] | | Vemurafenib + Cobimetinib | | • Higher rate of cutaneous squamous cell carcinoma (cuSCC) [5] • Common adverse events: arthralgia (44%), rash (39%), photosensitivity [3] | | Encorafenib + Trametinib (Unconventional/Investigational) | • In vitro: Highest activity to suppress proliferation and induce apoptosis in BRAF-mutant and NRAS-mutant cells [6] | • Not currently used in clinical settings; proposed for clinical trials [6] |

Experimental Data and Protocols

For a meaningful comparison of BRAF inhibitors, researchers typically rely on a suite of standardized experimental assays. The methodologies below are commonly used in the literature to generate the comparative data you need [6].

cluster_in_vitro In Vitro Profiling cluster_data Data Analysis Start BRAF Inhibitor Comparison Workflow Proliferation Proliferation Assay (MUH reagent, 72h) Start->Proliferation Apoptosis Apoptosis Analysis (Flow cytometry, SubG1 fraction) Start->Apoptosis Paradoxical Paradoxical ERK Activation (Western blot, pERK/tERK in HaCaT-HRASG12V) Start->Paradoxical Resistance Resistance Induction (Long-term culture) Start->Resistance IC50 IC50 Calculation (GraphPad Prism non-linear regression) Proliferation->IC50 Apoptosis->IC50 PI Paradox Index (pERK EC80 / A375 IC80) Paradoxical->PI Synergy Synergy Assessment (Combination indices) IC50->Synergy PI->Synergy

Key Experimental Protocols
  • Anti-Proliferative Activity (MUH Assay)

    • Protocol: Cells are seeded in 96-well plates and treated with serial dilutions of BRAF/MEK inhibitors or a DMSO control for 72 hours. After treatment, cells are incubated with 4-methylumbelliferyl-heptanoate (MUH). Fluorescence intensity is measured, corresponding to the number of viable cells. The percentage of proliferating cells is calculated by normalization to the DMSO-treated control [6].
    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression in software like GraphPad Prism [6].
  • Pro-Apoptotic Activity (Flow Cytometry)

    • Protocol: Cells are treated with inhibitors for 72 hours. Both floating and adherent cells are collected, fixed in ethanol, and stained with a propidium-iodide solution containing RNAse A. The percentage of apoptotic cells (subG1 fraction) is analyzed by flow cytometry [6].
  • Paradoxical ERK Activation Profiling

    • Purpose: Measures the "on-target, off-tumor" toxicity where BRAF inhibitors can hyperactivate the MAPK pathway in BRAF wild-type cells, a key driver of adverse events like cutaneous squamous cell carcinoma (cuSCC) [5].
    • Protocol: BRAF wild-type cells expressing mutant RAS (e.g., HaCaT-HRASG12V keratinocytes) are treated with BRAF inhibitors for 15 minutes to 72 hours. Phosphorylated ERK (pERK) and total ERK (tERK) levels are quantified via Western blot [5].
    • Key Metric: The Paradox Index is calculated as the pERK activation EC80 divided by the IC80 for growth inhibition in BRAF-mutant melanoma cells (e.g., A375 line). A higher index suggests a wider therapeutic window [5].

Interpretation and Research Implications

The comparative data reveals critical differentiators for benchmarking new BRAF inhibitors:

  • The Paradox Index is a key differentiator: This metric helps explain differing clinical toxicity profiles. For instance, vemurafenib has a low paradox index (5.5), correlating with a higher rate of cuSCC, while encorafenib has a much higher index (50), correlating with a more favorable cutaneous safety profile [5].
  • Unconventional combinations can show superior pre-clinical activity: The finding that the non-approved combination of encorafenib plus trametinib demonstrated high anti-tumor activity in vitro suggests that the most effective drug pairing may not always be the co-developed one, highlighting an area for further investigation [6].
  • Combination therapy is superior to monotherapy: Meta-analyses of clinical trials consistently show that combining a BRAF inhibitor with a MEK inhibitor provides significant survival benefits (PFS and OS) over BRAF inhibitor monotherapy, despite a different profile of adverse events [4].

How to Proceed with an Investigational Compound

Since "Agerafenib" is not found in the current literature, you may need to:

  • Verify the compound's identity, checking for alternative names or codes (e.g., LGX818 is the development code for encorafenib).
  • Search clinical trial registries (like ClinicalTrials.gov) for ongoing but unpublished studies.
  • Consult patent databases for early-stage chemical and pre-clinical data.

References

Agerafenib neuroblastoma tumor growth suppression validation

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib Profile and Mechanism of Action

This compound (also known as CEP-32496 or RXDX-105) is a novel, small-molecule pan-RAF inhibitor identified in recent preclinical studies [1] [2] [3]. Its proposed mechanism of action and key characteristics are summarized in the following diagram and table.

architecture Growth_Factor Growth Factor Signal RAF RAF Family Kinases (ARAF, BRAF, CRAF) Growth_Factor->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus Cell Proliferation & Survival ERK->Nucleus This compound This compound (Pan-RAF Inhibitor) This compound->RAF Inhibits

Figure 1: this compound inhibits the MAPK signaling pathway by targeting RAF family kinases, suppressing downstream ERK activation and ultimately curbing neuroblastoma cell proliferation and survival [1] [2].

Property Description
Drug Name This compound (CEP-32496, RXDX-105) [2] [3]
Primary Target RAF Family Kinases (pan-RAF inhibitor) [1] [2]
Key Mechanism Inhibition of ERK MAPK signaling pathway [1] [2]
Binding Affinity High binding affinity for both wild-type and mutant BRAF, as well as CRAF [2]

Summary of Preclinical Experimental Data

The following tables consolidate key experimental findings on the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy Data [1] [2]

Assay Type Cell Models Key Findings Significance
Cell Proliferation Panel of NB cell lines (including MYCN-amplified and non-amplified) Significantly inhibited cell proliferation Demonstrated potent anti-tumor activity across different genetic backgrounds
Colony Formation Panel of NB cell lines Significantly reduced colony formation ability Disrupted long-term clonogenic survival and tumorigenic potential of cancer cells
Combination Therapy NB cell lines treated with this compound + Doxorubicin Synergistic pro-apoptotic effect Suggests potential for combination with conventional chemotherapy to enhance cell death

Table 2: In Vivo Efficacy & Clinical Association Data [1] [2]

Model / Analysis Type Key Findings
Mouse Xenograft Models Potently suppressed tumor growth and prolonged animal survival; exhibited a favorable toxicity profile.
Patient Data Correlation (RNA-seq from 498 patients) High expression of RAF family kinases (ARAF, BRAF, CRAF) correlated with advanced tumor stage, high-risk disease, tumor progression, and poor overall survival.

Detailed Experimental Protocols

The key experiments validating this compound's efficacy were conducted as follows:

  • In Vitro Cell Proliferation and Colony Formation Assay [2]:

    • Cell Lines: A panel of neuroblastoma cell lines, including both MYCN-amplified (e.g., NGP, IMR-32) and MYCN-non-amplified (e.g., SH-SY5Y, SK-N-AS), was used.
    • Culture: Cells were maintained in RPMI-1640 medium supplemented with 20% fetal bovine serum.
    • Methodology: Cells were treated with this compound. Proliferation was measured, and for colony formation, the ability of single cells to grow into colonies after drug treatment was assessed.
  • In Vivo Mouse Model Study [2]:

    • Models: Neuroblastoma tumor growth and survival were assessed in mouse xenograft models.
    • Procedure: Tumor-bearing mice were treated with this compound. Tumor volume was monitored over time, and animal survival was tracked. The study specifically reported that the inhibitor exhibited a favorable toxicity profile while effectively suppressing tumor growth.
  • Pathway Analysis [2]:

    • Method: Analysis of RAF gene expression (ARAF, BRAF, CRAF) was performed on RNA-seq data from a cohort of 498 neuroblastoma patients (dataset: GSE49710).
    • Correlation: Kaplan-Meier analysis was used to correlate RAF expression levels with patient outcomes, including overall survival and event-free survival.

Conclusion and Research Context

The compiled preclinical data strongly positions this compound as a promising therapeutic candidate for high-risk and relapsed neuroblastoma. Its efficacy as a single agent and observed synergy with chemotherapy provide a rationale for further clinical development [1] [2].

This evidence aligns with broader research efforts targeting the MAPK pathway. A 2025 study confirms that mesenchymal neuroblastoma subtypes correlate with MAPK activity and sensitivity to MAPK pathway inhibitors, reinforcing the therapeutic rationale for agents like this compound in difficult-to-treat cases [4]. The same study also identified the sequential combination of MEK inhibitors (downstream of RAF in the pathway) with BCL2-family inhibitors as highly effective, suggesting a potential future direction for this compound combination strategies [4].

References

Agerafenib kinase selectivity profile vs dabrafenib

Author: Smolecule Technical Support Team. Date: February 2026

Dabrafenib Kinase Selectivity Profile

The following table summarizes key experimental findings on the selectivity of Dabrafenib (GSK2118436) from preclinical studies.

Aspect of Selectivity Experimental Findings & Data

| Primary Target Potency | • BRAFV600E IC50: 0.5 nM (Enzyme assay) [1]Cellular pERK IC50: 4 nM (SKMEL28 melanoma cells) [1] | | Selectivity vs. Kinome | Highly selective; significant activity (<100-fold selectivity) observed against only 1 out of 61 kinases screened (Alk5/TGFβR1) [1]. | | RAF Isoform Selectivity | Potent inhibitor of BRAFV600E, wild-type BRAF, and CRAF (all sub-nanomolar or nanomolar potency) [1]. | | Key Off-Targets (Unique) | Chemical proteomics identified NEK9 and CDK16 as unique off-targets inhibited by Dabrafenib but not Vemurafenib [2]. |

Experimental Protocols for Profiling

The key experiments that generated the above data for Dabrafenib involved the following methodologies:

  • Broad Kinase Screening [1]: The compound was screened against a panel of 61 kinases representing broad coverage of the kinome. Biochemical potencies (IC50 values) were determined for each kinase.
  • Cellular Target Engagement (Alk5) [1]: The impact of Alk5 (TGFβR1) inhibition was further investigated in HepG2 cells by measuring the downstream phosphorylation level of SMAD2/3, confirming minimal cellular activity despite enzyme-level inhibition.
  • Chemical Proteomics for Off-Target Identification [2]:
    • Cell Lysis: Cancer cell lines were harvested and lysed.
    • Affinity Pulldown: Cell lysates were incubated with drug affinity matrices (immobilized Dabrafenib analogues).
    • Competition: To identify specific binders, parallel experiments were conducted where cell lysates were co-treated with the unmodified, soluble Dabrafenib to compete off specific binding interactions.
    • Mass Spectrometry Analysis: Proteins bound to the affinity matrix were eluted, digested with trypsin, and identified using liquid chromatography-mass spectrometry (LC-MS/MS).

MAPK Pathway and RAF Inhibitor Context

The diagram below illustrates the signaling pathway targeted by these inhibitors and the paradoxical activation effect that influences their selectivity.

architecture cluster_inhibitor BRAF Inhibitor (e.g., Dabrafenib) RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS Activation BRAF BRAF RAS->BRAF RAS_mut RAS (Mutant) RAS_mut->BRAF Upstream Activation MEK MEK BRAF->MEK BRAF_mut BRAF V600E BRAF_mut->MEK Constitutive Signaling CRAF CRAF CRAF->MEK Activates ERK ERK MEK->ERK Paradoxical_Activation Paradoxical MAPK Activation in WT cells MEK->Paradoxical_Activation Nucleus Nucleus Cell Proliferation ERK->Nucleus Inhibitor Inhibitor->BRAF Blocks Inhibitor->BRAF_mut Blocks Inhibitor->CRAF Induces Dimerization

References

Rationale for Combination Therapy with Targeted Agents

Author: Smolecule Technical Support Team. Date: February 2026

Combination therapy is a cornerstone strategy in oncology to overcome the limitations of monotherapy. The general principles, derived from studies on other BRAF/MEK inhibitors, are summarized below.

  • Enhanced Efficacy & Overcoming Resistance: Monotherapy often leads to rapid development of tumor resistance. Combining agents that target different nodes in a pathway or parallel pathways can lead to deeper and more durable responses [1] [2]. For example, combining BRAF and MEK inhibitors is superior to BRAF inhibitor monotherapy in melanoma [1].
  • Synergistic Action: Drugs with complementary mechanisms can achieve a synergistic effect, where the combined effect is greater than the sum of their individual effects. This can result in higher objective response rates and longer progression-free survival [1].
  • Mitigating Toxicity: Counterintuitively, some combinations can improve the safety profile. For instance, combining a BRAF inhibitor with a MEK inhibitor reduces the cutaneous toxicity (like squamous cell carcinoma) associated with BRAF inhibitor monotherapy [1].

Framework for a Preclinical Combination Study

The table below outlines the core components of a robust experimental protocol to generate comparative data for Agerafenib.

Component Description & Best Practices
Objective Compare efficacy (cell viability, tumor growth), mechanisms (protein phosphorylation, apoptosis), and resistance (persister cells) of this compound mono- vs. combo-therapy.
Cell Models Use multiple human-derived cancer cell lines with BRAF V600E/K mutations (e.g., melanoma, CRC, NSCLC). Include both treatment-naïve and acquired resistance models [3].
Combination Agents MEK inhibitors (e.g., Trametinib, Cobimetinib) are a primary candidate. Consider EGFR inhibitors for BRAF V600E CRC or CDK4/6 inhibitors based on synthetic lethal screens [1] [3].

| In Vitro Assays | - Cell Viability (Synergy): Use assays like CellTiter-Glo. Analyze data with software (Chalice, Combenefit) to calculate synergy scores (ZIP, Bliss).

  • Signaling & Apoptosis: Western blot for p-ERK, p-MEK, PARP cleavage. Caspase-3/7 activity assays.
  • Proliferation & Death: IncuCyte live-cell imaging. | | In Vivo Models | - Use cell-line derived xenograft (CDX) or patient-derived xenograft (PDX) models with BRAF mutations.
  • Treat with Vehicle, this compound monotherapy, combo-agent monotherapy, and the combination.
  • Primary endpoint: Tumor volume measurement over time. Secondary: Final tumor weight, biomarker analysis. | | Pharmacodynamic (PD) Analysis | Analyze harvested tumors via Western blot or IHC for p-ERK, Ki67 (proliferation), and cleaved Caspase-3 (apoptosis) to confirm on-target effects. |

Expected Outcomes and Data Presentation

While this compound-specific data is not available, you can expect findings aligned with established BRAF/MEK inhibitor combinations. The following table illustrates the typical superior outcomes of combination therapy, which your study would aim to demonstrate for this compound.

Parameter This compound Monotherapy Combination Therapy
In Vitro IC50 (e.g., in A375 cells) [Your Experimental Data] [Your Experimental Data]
Synergy Score (ZIP/Bliss) N/A [Your Experimental Data] (Score >0 indicates synergy)
In Vivo Tumor Growth Inhibition (TGI) [Your Experimental Data] % [Your Experimental Data] % (Expected to be significantly higher)
Objective Response Rate (ORR) [Data from Clinical Trials] [Data from Clinical Trials] (Expected to be higher)
Median Progression-Free Survival (PFS) [Data from Clinical Trials] months [Data from Clinical Trials] months (Expected to be longer)
Mechanism of Action Inhibits monomeric BRAF V600E Inhibits BRAF V600E & MEK1/2, preventing pathway reactivation
Key Resistance Mechanisms Reactivation of MAPK pathway, secondary MEK mutations [3] Bypass pathways (e.g., RTK activation), altered metabolism

Visualizing the Signaling Pathway and Combination Strategy

The diagram below illustrates the therapeutic rationale for combining a BRAF inhibitor like this compound with a MEK inhibitor, showing how this strategy leads to more complete pathway suppression.

G cluster_combination Combination Therapy Effect GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF_WT BRAF (Wild-type) (Dimer) RAS->BRAF_WT BRAF_Mut BRAF V600E Mutant (Active Monomer) RAS->BRAF_Mut Constitutive Activation MEK MEK BRAF_Mut->MEK  Phosphorylation ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound This compound->BRAF_Mut Inhibits Combo_Effect Complete Pathway Suppression ↓ Feedback Reactivation ↓ Resistance ↑ Apoptosis MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK Inhibits

Key Considerations for Clinical Translation

When moving from preclinical research to clinical trials, several factors become critical:

  • Biomarker-Driven Patient Selection: The efficacy of this compound combinations will be most pronounced in patients with tumors harboring BRAF V600 mutations. Robust companion diagnostic tests are essential [3].
  • Toxicity Management: While combination therapy can mitigate some monotherapy toxicities, it may introduce new or overlapping adverse events (e.g., pyrexia, cardiac toxicity). Proactive management protocols are needed [1].
  • Sequencing and Resistance: The optimal sequence of therapies (e.g., immunotherapy before or after targeted therapy) remains a key research question. Understanding mechanisms of resistance to the combination is vital for developing next-line treatments [4].

References

Agerafenib BRAF V600E inhibition potency validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Potency Comparison of BRAF Inhibitors

Inhibitor Name BRAF V600E Biochemical IC₅₀ / Kd Cellular pERK/MEK IC₅₀ Cellular Proliferation (GI₅₀/EC₅₀) Key Characteristics
Agerafenib (CEP-32496) Kd: 14 nM [1] pMEK (A375): 82 nM [1] A375: 78 nM [1] Broad multi-kinase inhibitor; active in mouse xenograft models [2] [1]
PF-07799933 N/A pERK (A375): 0.7-7 nM [3] N/A Brain-penetrant, pan-mutant BRAF inhibitor; spares wild-type BRAF signaling [3]
EBI-907 IC₅₀: 4.8 nM [4] pERK (A375): 1.2 nM [4] A375: 13.3 nM [4] Broader kinase profile; overcomes innate resistance in some colorectal cancer cells [4]
Encorafenib N/A pERK (A375): 3.4-58 nM [3] N/A Approved BRAF V600E monomer inhibitor; less effective against dimer-forming mutants [3]

Experimental Protocols for Potency Validation

The potency data in the table above was generated using standardized, industry-acceptable experimental protocols. Here are the detailed methodologies for the key assays.

Biochemical Kinase Binding Assay
  • Objective: To measure the direct binding affinity of the inhibitor to the BRAF V600E kinase.
  • Method Details:
    • Technology: Competition binding assay.
    • Procedure: Kinases are produced and tagged with DNA. The binding reaction is performed at room temperature for 1 hour. The fraction of kinase not bound to the test compound is determined by capture with an immobilized affinity ligand and quantitation by quantitative PCR (qPCR).
    • Data Analysis: The dissociation constant (Kd) is determined using eleven serial 3-fold dilutions of the compound. Results are presented as mean values from duplicate experiments [1].
Cellular Target Engagement (Phospho-ERK/MEK Assay)
  • Objective: To confirm the inhibitor engages its target in a cellular context and blocks the MAPK signaling pathway.
  • Method Details:
    • Cell Line: Commonly uses the A375 melanoma cell line, which endogenously expresses the BRAF V600E mutation [4] [1].
    • Technology: AlphaScreen SureFire phospho-ERK kit (Perkin Elmer) for quantitative detection of phosphorylated ERK1/2 in cell lysates [4].
    • Procedure: Cells are treated with the inhibitor at various concentrations for a set time (e.g., 1-2 hours). Cell lysates are then prepared and analyzed.
    • Data Analysis: The concentration causing 50% inhibition of phosphorylation (IC₅₀) is calculated from the dose-response curve [4] [1].
Cellular Proliferation/Cytotoxicity Assay
  • Objective: To assess the functional consequence of pathway inhibition on cancer cell growth and survival.
  • Method Details:
    • Cell Lines: Uses a panel of cancer cell lines with BRAF V600E mutations (e.g., A375, COLO205) and wild-type BRAF as a control for selectivity [4] [1].
    • Technology: Cell Titer Blue cell viability assay.
    • Procedure: Cells are seeded and allowed to attach, often switched to a low-serum medium overnight, and then treated with the inhibitor for 72 hours. The Cell Titer Blue reagent is added, and fluorescence strength is measured after 3 hours.
    • Data Analysis: The concentration causing 50% growth inhibition (GI₅₀) or 50% effective cytotoxicity (EC₅₀) is derived from the dose-response curve [1].

BRAF Signaling and Inhibitor Mechanism

The following diagram illustrates the MAPK signaling pathway and the mechanism of action for different classes of BRAF inhibitors.

braf_pathway BRAF Inhibitor Mechanisms in the MAPK Pathway GF Growth Factor Receptor RAS RAS GF->RAS Activates BRAF_mut Mutant BRAF (e.g., V600E) RAS->BRAF_mut For Class III BRAF_wt Wild-type BRAF RAS->BRAF_wt CRAF CRAF RAS->CRAF BRAF_mut->BRAF_mut Dimerizes (Class II) BRAF_mut->CRAF Heterodimerizes MEK MEK BRAF_mut->MEK Phosphorylates BRAF_wt->CRAF Heterodimerizes BRAF_wt->MEK Phosphorylates CRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus Proliferation, Survival ERK->Nucleus This compound This compound (Multi-Kinase Inhibitor) This compound->BRAF_mut Inhibits This compound->CRAF Inhibits PF07799933 PF-07799933 (Pan-Mutant BRAF Inhibitor) PF07799933->BRAF_mut Inhibits & Disrupts Dimers Encorafenib Encorafenib (Class I BRAF Inhibitor) Encorafenib->BRAF_mut Inhibits Monomers

This compound acts as a multi-kinase inhibitor, primarily targeting mutant BRAF V600E and CRAF within the MAPK pathway to suppress ERK-driven tumor growth [2] [1]. In contrast, PF-07799933 is a more selective pan-mutant BRAF inhibitor designed to disrupt resistant, dimer-forming mutant BRAF proteins while sparing wild-type BRAF dimers to improve the therapeutic index [3]. The first-generation inhibitor Encorafenib is effective against Class I BRAF mutants that function as monomers but is less effective against dimer-forming mutants, a key mechanism of acquired resistance [3].

Interpretation Guide for Researchers

  • For a focused BRAF inhibition strategy, next-generation agents like PF-07799933 show superior potency and a cleaner profile by specifically targeting mutant BRAF dimers and avoiding wild-type RAF inhibition, which reduces on-target toxicities [3].
  • For targeting multiple kinase pathways simultaneously, This compound's broad profile may be beneficial in tumors with co-dependent drivers, though this may also increase the risk of off-target effects [1].
  • When comparing potency, note that biochemical IC₅₀/Kd values indicate binding affinity, while cellular pERK IC₅₀ values demonstrate functional pathway inhibition, which is a more comprehensive measure of a drug's expected biological activity.

References

Agerafenib cross-reactivity with other kinase targets

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib Kinase Inhibition Profile

This compound is a multi-kinase inhibitor that primarily targets BRAF and several other tyrosine kinases [1]. The table below summarizes its published affinity (Kd values) for various kinase targets.

Table 1: Documented Kinase Targets and Affinity of this compound

Kinase Target Affinity (Kd) Notes / Role
BRAF (V600E) 14 nM Primary target; oncogenic driver mutation [2].
BRAF 36 nM Wild-type BRAF [2].
RET 2 nM Involved in cellular growth & differentiation [2].
Abl-1 3 nM Targets Bcr-Abl fusion in CML [2].
c-Kit 2 nM Stem cell factor receptor [2].
PDGFRβ 2 nM Platelet-derived growth factor receptor [2].
Lck 2 nM Lymphocyte-specific protein tyrosine kinase [2].
VEGFR2 8 nM Vascular endothelial growth factor receptor [2].
CSF1R 9 nM Colony stimulating factor 1 receptor [2].
EPHA2 14 nM Ephrin type-A receptor 2 [2].
Raf 39 nM General Raf family inhibition [2].
EGFR 22 nM Epidermal growth factor receptor [2].
c-Met 513 nM Hepatocyte growth factor receptor [2].
MEK1 7100 nM Downstream of BRAF in MAPK pathway [2].
MEK2 8300 nM Downstream of BRAF in MAPK pathway [2].
JAK2 4700 nM Janus kinase 2 [2].

Experimental Protocols for Kinase Profiling

The quantitative data in Table 1 was likely generated using the following established experimental methodologies.

Binding Assay for Determining Kd Values

The dissociation constant (Kd) values for this compound were determined through a binding assay [2].

  • Kinase Production: Kinases are produced using T7 phage display or expressed in HEK-293 cells and tagged with DNA [2].
  • Binding Reaction: The kinase is incubated with this compound at room temperature for one hour [2].
  • Quantification: The fraction of kinase not bound to the compound is captured by an immobilized affinity ligand and quantified using quantitative PCR (qPCR) [2].
  • Kd Calculation: Each kinase is tested against eleven serial 3-fold dilutions of this compound. The Kd value is determined from duplicate experiments [2].
Cell-Based Proliferation Assay (IC50/EC50)

The potency of this compound in inhibiting cell growth can be evaluated through a cell proliferation assay [2].

  • Cell Seeding: Plate cells (e.g., 10,000 per well) in a growth medium with serum and allow them to attach [2].
  • Serum Starvation: Wash cells and switch to a low-serum medium (e.g., 0.5%) overnight to synchronize the cell cycle [2].
  • Drug Treatment: Add this compound at various concentrations (with a final DMSO concentration of 0.5%) and incubate for 72 hours [2].
  • Viability Measurement: Add a reagent like Cell Titer Blue. After further incubation, viable cells are quantified by measuring fluorescence (Excitation: 560 nm, Emission: 590 nm) [2].
  • IC50/EC50 Calculation: The half-maximal inhibitory/effective concentration is derived from the dose-response curve [2].

This compound's Action on the MAPK Signaling Pathway

The following diagram illustrates how this compound's multi-kinase inhibition, particularly of BRAF, impacts the key MAPK signaling pathway to exert its anti-tumor effects.

Research Implications and Data Limitations

The broad target profile of this compound suggests significant potential for cross-reactivity.

  • Therapeutic Implications: Simultaneous inhibition of BRAF and EGFR by this compound may help overcome or prevent resistance sometimes seen with BRAF-only inhibitors [1]. Activity against RET, c-Kit, and PDGFRβ implies potential efficacy in other cancer types driven by these kinases.
  • Toxicity Considerations: Inhibition of structurally similar off-target kinases like VEGFR2 is a common source of adverse effects for many kinase inhibitors (e.g., hypertension) [3]. This compound's profile suggests similar side effects are possible and should be monitored.

A significant limitation is the lack of a direct, comprehensive comparison between this compound and other common kinase inhibitors (e.g., imatinib, sorafenib) within a single, standardized assay system [4] [5]. The available data for this compound comes from its own specific profiling studies [2].

Research Recommendations

To thoroughly characterize this compound's cross-reactivity, consider these steps:

  • Consult Broader Profiling Studies: Look for large-scale kinase profiling papers that screen hundreds of inhibitors under identical conditions. The "Davis et al." dataset mentioned in one source is an example of such a resource [3].
  • Perform Comparative Analysis: If existing data is insufficient, a side-by-side comparison of this compound and relevant comparators using a consistent binding or functional assay will be necessary.
  • Investigate Clinical Data: For the most translational insights, seek out clinical trial results or case studies that document the actual efficacy and adverse event profiles of this compound in humans, which reflect its real-world polypharmacology [6].

References

Agerafenib mouse model efficacy across cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib in Neuroblastoma: Efficacy Data

The table below summarizes the key efficacy findings from the identified preclinical study on this compound in neuroblastoma mouse models [1] [2].

Efficacy Metric Findings in Neuroblastoma Mouse Models
Tumor Growth Suppression Potently suppressed tumor growth [1] [2].
Survival Benefit Prolonged animal survival [1] [2].
Toxicity Profile Exhibited a favorable toxicity profile [1] [2].
Target Inhibition Inhibited phosphorylation of ERK, indicating effective suppression of the MAPK signaling pathway [2].

Experimental Protocol for Key Studies

The efficacy data in the table above was generated through the following detailed methodology [2]:

  • In Vivo Mouse Model: The study used a xenograft model. Neuroblastoma cells (NGP-luciferase cells) were subcutaneously injected into the flanks of immunodeficient mice.
  • Treatment Groups: Mice were randomized into two groups once tumors were established:
    • Control group: Treated with the vehicle only.
    • Treatment group: Treated with this compound at a dose of 30 mg/kg.
  • Dosing Regimen: this compound was administered orally, once daily for the duration of the study.
  • Tumor Monitoring: Tumor volume was measured regularly throughout the experiment. Additionally, bioluminescent imaging was utilized to monitor tumor growth and response to treatment over time.
  • Data Analysis: Tumor volumes and survival curves were compared between the control and treatment groups to assess the compound's efficacy.

This compound's Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound inhibits tumor growth in neuroblastoma, primarily by targeting the MAPK signaling pathway [1] [2].

G GrowthSignal Growth Factor Signal RAF RAF Kinases (ARAF, BRAF, CRAF) GrowthSignal->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Tumor Growth Nucleus->Proliferation Gene Expression This compound This compound (CEP-32496) This compound->RAF Inhibits

Based on the study, this compound is a pan-RAF inhibitor that binds to and inhibits BRAF (both wild-type and mutant) and CRAF. This inhibition prevents the downstream phosphorylation and activation of MEK and ERK. As ERK is a key effector, its deactivation leads to reduced signaling into the nucleus, resulting in the suppression of genes that drive cell proliferation and survival, thereby inhibiting neuroblastoma tumor growth [2].

References

Agerafenib pharmacokinetic parameters vs vemurafenib

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Profile Comparison

The table below summarizes the available data for vemurafenib and the limited finding for agerafenib.

Parameter Vemurafenib This compound (CEP-32496)
Primary Target BRAF V600E mutant kinase [1] BRAF (V600E & WT), CRAF (pan-RAF inhibitor) [2]
Key Molecular Targets BRAF V600E [1] BRAF V600E, BRAF WT, CRAF, also inhibits Abl-1, c-Kit, Ret, PDGFRβ, VEGFR2 [2]
Clinical Status FDA-approved (metastatic melanoma, Erdheim-Chester disease) [1] Phase 1/2 (research use only) [2]
Bioavailability ~64% (at steady state) [1] Information missing *
Tmax ~3 hours (fasted) [3] [1] Information missing *
Effect of High-Fat Meal Increases AUC 5-fold, Cmax 2.5-fold, delays Tmax [1] Information missing *
Protein Binding ~99% (albumin, α1-acid glycoprotein) [1] Information missing *
Volume of Distribution ~106 L [1] Information missing *
Metabolism Primarily CYP3A4, CYP1A2 [1] Information missing *
Elimination Half-life ~57 hours (range 30-120 h) [3] [1] Information missing *
Route of Excretion Feces (~94%), Urine (~1%) [1] Information missing *

> Note: The search results did not provide specific human pharmacokinetic parameters for this compound. The available data is primarily from preclinical models [4] [5] [2].

Mechanism of Action and Key Differentiators

  • Vemurafenib is a selective inhibitor of the mutated BRAF V600E kinase. It is inactive against wild-type BRAF cells. By targeting this specific mutation, it disrupts the MAPK signaling pathway, blocking the proliferation of malignant cells [1].
  • This compound is characterized as a pan-RAF inhibitor. It has high binding affinity for both mutant BRAF (V600E) and wild-type BRAF, as well as CRAF. It also shows potency against other kinase targets. A key differentiator noted in the data is its "insignificant affinity" for downstream kinases MEK-1, MEK-2, ERK-1, and ERK-2 [2]. Preclinical studies show it effectively suppresses the ERK MAPK signaling pathway in neuroblastoma models [4] [5].

The following diagram illustrates the core MAPK pathway and the different points of inhibition for these agents.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF Family RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Cell Proliferation & Survival ERK->Nucleus BRAF_Mutant BRAF V600E Mutant BRAF_Mutant->RAF Agerafenib_Inhib This compound Inhibition (Pan-RAF) Agerafenib_Inhib->RAF Vemurafenib_Inhib Vemurafenib Inhibition (Selective for mutant BRAF) Vemurafenib_Inhib->BRAF_Mutant

Experimental Data and Protocols

For researchers looking to replicate or build upon the foundational studies, here are the key experimental methodologies cited in the literature.

Kinase Binding Assay (Cited for this compound)

This protocol was used to determine the dissociation constant (Kd) and establish the inhibitor's binding affinity for various kinases [2].

  • Kinase Production: Kinases are produced displayed on T7 phage or expressed in HEK-293 cells and tagged with DNA.
  • Binding Reaction: Reactions are performed at room temperature for 1 hour.
  • Quantification: The fraction of kinase not bound to the test compound is determined by capture with an immobilized affinity ligand and quantitation by quantitative PCR.
  • Kd Determination: Each kinase is tested individually. Kd values are determined using eleven serial 3-fold dilutions of the compound, presented as mean values from experiments performed in duplicate.
Cell Proliferation and Viability Assay (Cited for this compound)

This method was used to determine the half-maximal effective concentration (EC50/IC50) in various cell lines [2].

  • Cell Seeding: Cells are seeded at 104 cells per well and allowed to attach.
  • Serum Starvation: Cells are washed and switched to medium with 0.5% serum and incubated overnight.
  • Compound Incubation: The compound is added at various concentrations (final DMSO concentration of 0.5%) and incubated for 72 hours.
  • Viability Readout: A Cell Titer Blue reagent is added, and incubation continues for 3 hours. Remaining viable cells are quantified by measuring fluorescence (excitation 560 nm, emission 590 nm). IC50 values are derived from the dose-response curve.
Clinical Pharmacokinetics Assessment (Vemurafenib)

The parameters for vemurafenib were established through human clinical trials, including population pharmacokinetic analysis [3] [1].

  • Dosing: A single oral dose of 960 mg for initial assessment, with multiple dosing at 960 mg twice daily to steady state.
  • Bioavailability: Mean oral bioavailability calculated at steady state.
  • Pharmacokinetic Analysis: Non-compartmental or population PK modeling to estimate parameters like Tmax, Cmax, AUC, half-life, and clearance.
  • Food Effect: A high-fat meal is administered to evaluate its impact on absorption.

Conclusion and Research Implications

For ongoing research into this compound, I suggest:

  • Consulting Clinical Trial Registries: Check platforms like ClinicalTrials.gov for any Phase 1 results that may report human PK parameters.
  • Specialized Databases: Deeper searches in pharmacokinetic and pharmaceutical science databases may yield more technical reports.

References

Agerafenib therapeutic window comparison with other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Agerafenib Overview and Preclinical Profile

This compound (also known as RXDX-105) is an investigational small molecule inhibitor. Here is a summary of its key characteristics and available preclinical data:

Property Description
Mechanism of Action Inhibitor of RAF family kinases, leading to inhibition of the ERK MAPK signaling pathway [1].
Primary Indication (Investigational) Neuroblastoma; also under investigation for cancers with RET alterations and solid tumors [1] [2].
Key Molecular Targets RAF kinases (BRAF, CRAF, etc.), RET [1] [2].
Reported Efficacy (Preclinical) Suppressed tumor growth and prolonged survival in neuroblastoma mouse models [1].
Reported Toxicity (Preclinical) Exhibited a "favorable toxicity profile" in mouse models; specific toxicities not detailed [1].
Therapeutic Window Data Not quantitatively defined in the available literature.

Detailed Experimental Data on this compound

The primary data for this compound comes from a 2019 preclinical study published in Cancer Letters [1].

  • In Vitro Protocols and Findings:

    • Cell Proliferation Assay: Treatment of neuroblastoma cell lines with this compound. Result: Significant inhibition of cell proliferation [1].
    • Clonogenic Assay: Assessment of the ability of single cells to form colonies after this compound treatment. Result: Inhibition of colony formation ability [1].
    • Western Blot Analysis: Used to analyze protein expression and phosphorylation in neuroblastoma cells treated with this compound. Result: Confirmed abrogation of ERK MAPK pathway activation (reduced phospho-ERK) [1].
    • Apoptosis Assay: Measurement of cell death when this compound was combined with traditional chemotherapeutic agents. Result: A synergistic pro-apoptotic effect was observed [1].
  • In Vivo Protocols and Findings:

    • Mouse Xenograft Model: Immunodeficient mice were implanted with human neuroblastoma cells to form tumors [1].
    • Dosing Regimen: Mice were treated with this compound, and tumor volume and animal survival were monitored over time [1].
    • Result: this compound potently suppressed tumor growth and prolonged survival compared to control, with a reported favorable toxicity profile [1].

This compound's Signaling Pathway

The diagram below illustrates the molecular pathway targeted by this compound, based on the described mechanism of action [1].

architecture GrowthFactors Growth Factor Stimulation RAF RAF Kinases (e.g., BRAF, CRAF) GrowthFactors->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes This compound This compound Inhibition This compound->RAF Inhibits

Why a Direct Therapeutic Window Comparison is Unavailable

The concept of a therapeutic window refers to the range of plasma drug concentrations between the minimum required for efficacy and the level that produces unacceptable toxicity [3]. Establishing this requires extensive clinical data.

  • This compound's Status: It is still an investigational drug and has not yet progressed to late-stage clinical trials where a definitive therapeutic window would be characterized in humans [2].
  • Available Data on Other Inhibitors: The search results contain information on other kinase inhibitors (e.g., Regorafenib [4], TGF-β inhibitors [5]), but they target different pathways and are used for different cancers. This makes a direct, quantitative comparison of therapeutic windows with this compound scientifically inappropriate.

How to Approach a Comparative Analysis

For a meaningful comparison, I suggest you focus on the following aspects:

  • Compare Within the Same Drug Class: Contrast this compound with other RAF or pan-RAF inhibitors in development. This would provide a more relevant benchmark for its preclinical profile.
  • Focus on Mechanism and Selectivity: Analyze and compare the specific targets within the RAF family and the selectivity profiles (e.g., against other kinases like RET). Differences here can significantly impact both efficacy and toxicity [1] [2].
  • Contrast Experimental Models: When comparing drugs, ensure the in vitro and in vivo models used (e.g., cell lines, animal models) are similar to allow for a more valid comparison of the available efficacy and toxicity data.

References

×

XLogP3

5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

517.15730331 Da

Monoisotopic Mass

517.15730331 Da

Heavy Atom Count

37

Appearance

Assay:≥95%A crystalline solid

UNII

78I4VEX88N

Wikipedia

Agerafenib

Dates

Last modified: 08-15-2023
[1]. James J, Ruggeri B, Armstrong RC, et al. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity. Mol Cancer Ther. 2012 Apr;11(4):930-41.
[2]. Rowbottom MW, Faraoni R, Chao Q, et al. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. J Med Chem. 2012 Feb 9;55(3):1082-105.

Explore Compound Types